Methyl 3-bromo-4-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRJXWANIVYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625168 | |
| Record name | Methyl 3-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107947-17-1 | |
| Record name | Methyl 3-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-4-chlorobenzoate
CAS Number: 107947-17-1
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-chlorobenzoate, a halogenated aromatic ester with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its chemical and physical properties are summarized in the table below, providing a detailed look at its key characteristics.
| Property | Value | Source |
| CAS Number | 107947-17-1 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Boiling Point | 280 °C | |
| Density | 1.604 g/cm³ | |
| Appearance | Solid | [1] |
Synthesis
The primary route for the synthesis of this compound is through the esterification of 3-bromo-4-chlorobenzoic acid. This reaction typically involves the use of methanol in the presence of an acid catalyst.
General Experimental Protocol: Fischer Esterification
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with methanol to form the desired ester. For example, 3-bromo-4-methylbenzoic acid has been converted to its methyl ester by first treating it with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride, followed by the addition of methanol.[2]
A detailed, adaptable protocol for the synthesis of a related compound, methyl 4-bromo-3-chlorobenzoate, involves suspending the corresponding carboxylic acid in methanol and adding chlorotrimethylsilane. The reaction mixture is stirred at room temperature, and after workup, the product is obtained in high yield.
Applications in Research and Drug Development
Halogenated benzoic acid esters, including this compound and its isomers, are valuable intermediates in the synthesis of a wide range of organic molecules. They are particularly important in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals.[3] The bromine and chlorine substituents on the aromatic ring provide reactive sites for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds.[3]
For instance, the related compound, methyl 4-bromo-3-chlorobenzoate, is utilized as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which have been investigated as histone deacetylase (HDAC) inhibitors.[4] While specific biological activities for this compound have not been detailed in the available literature, its structural similarity to other biologically active compounds suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and any associated signaling pathway involvement of this compound. Research on the biological effects of this specific chemical entity appears to be limited or not yet published. However, the broader class of halogenated benzoic acid derivatives has been explored for various biological activities. For example, some bromophenol derivatives have shown antioxidant and anticancer properties.
Further research and screening are required to elucidate the specific biological profile of this compound.
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound from its corresponding carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Potential Application in Drug Discovery
The following diagram illustrates the potential role of this compound as a building block in a drug discovery pipeline.
Caption: Potential application of this compound in drug discovery.
References
Technical Guide: Properties, Synthesis, and Analysis of Methyl 3-bromo-4-chlorobenzoate
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-chlorobenzoate, a halogenated aromatic ester. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. It details the compound's key chemical properties, outlines a standard experimental protocol for its synthesis via esterification, and describes a methodology for its purity analysis using High-Performance Liquid Chromatography (HPLC).
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its key quantitative properties are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Weight | 249.49 g/mol | [2] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| CAS Number | 107947-17-1 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| InChI Key | CLRJXWANIVYEHH-UHFFFAOYSA-N | [1] |
| Synonyms | 3-Bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 3-bromo-4-chloro-, methyl ester | [1] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid. The Fischer esterification, which utilizes an alcohol in the presence of an acid catalyst, is a common and effective method.[3] A representative workflow for the synthesis, purification, and analysis of the compound is illustrated below.
This protocol describes a standard acid-catalyzed esterification procedure adaptable for producing this compound from 3-bromo-4-chlorobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of methanol, which acts as both a reagent and a solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or chlorotrimethylsilane (TMSCl).[4]
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours (typically 4-12 hours).[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in an organic solvent such as ethyl acetate.[4] Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).[4][5]
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[5] Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Analytical Methodologies
To ensure the quality and purity of the synthesized compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed. HPLC is highly effective for assessing the purity of non-volatile organic compounds.[6]
This protocol provides a representative method for determining the purity of this compound. Optimization may be required for specific instruments.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Temperature: Ambient room temperature.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a high-purity reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of about 100 µg/mL.[6]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the synthesized product.[6]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 10 µL) of the sample solution into the chromatograph.
-
Record the chromatogram for a sufficient run time to allow for the elution of all components.
-
-
Calculation: Determine the purity of the sample by the area normalization method. The purity is calculated as the percentage of the peak area of the main component relative to the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-Bromo-3-chlorobenzoate | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-bromo-4-chlorobenzoate (CAS No. 107947-17-1). Due to the limited availability of direct experimental data in the public domain for this specific isomer, this document combines confirmed chemical properties with predicted spectroscopic data and a generalized experimental protocol based on established chemical principles for similar compounds. This guide serves as a valuable resource for researchers and professionals involved in organic synthesis and drug development by offering a foundational understanding of this compound's characteristics.
Introduction
This compound is a halogenated aromatic ester. Halogenated benzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of the bromine and chlorine atoms on the benzene ring, along with the methyl ester group, dictates the molecule's reactivity and potential biological activity. Accurate structural elucidation is paramount for its application in further research and development. This guide outlines the key identifiers, predicted physicochemical and spectroscopic properties, a proposed synthetic route, and a general characterization workflow for this compound.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 107947-17-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₆BrClO₂ | [1][3][4][5] |
| Molecular Weight | 249.49 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | |
| SMILES | COC(=O)C1=CC(Br)=C(Cl)C=C1 | N/A |
| InChI | InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | [3] |
Proposed Synthesis
Experimental Protocol: Fischer Esterification
Materials:
-
3-bromo-4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
References
- 1. This compound | CAS 107947-17-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 107947-17-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 107947-17-1 | this compound - Moldb [moldb.com]
- 5. appchemical.com [appchemical.com]
- 6. This compound|CAS 107947-17-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. mdpi.com [mdpi.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-bromo-4-chlorobenzoate, a chemical compound of interest in various research and development applications. This document outlines its key physical constants, detailed experimental protocols for their determination, and logical workflows to aid in laboratory settings.
Core Physical Properties
This compound is a halogenated aromatic ester. Its physical characteristics are crucial for its handling, reaction setup, and integration into synthetic pathways.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | Solid, Powder/Crystal | [1] |
| Purity | Typically ≥98% | [1] |
| CAS Number | 107947-17-1 | [1] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of organic compounds like this compound.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[2] Pure crystalline solids exhibit a sharp melting point range, typically within 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]
Methodology: Capillary Method using a Melting Point Apparatus
This is a common and effective method for determining the melting point of a solid organic compound.[2][3]
-
Sample Preparation:
-
Apparatus Setup:
-
Measurement:
-
The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).[3]
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range (T2).[3]
-
The melting point is reported as the range T1-T2.
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] It is a characteristic physical property used for identification and assessing purity.[6]
Methodology: Capillary Method using a Thiele Tube or Aluminum Block
This micro method is suitable for small quantities of liquid.
-
Sample Preparation:
-
A small amount (a few milliliters) of the liquid sample is placed into a fusion tube.[7]
-
A capillary tube is sealed at one end by heating it in a flame.[7]
-
The sealed capillary tube is placed into the fusion tube with the open end submerged in the liquid and the sealed end protruding above the surface.[8]
-
-
Apparatus Setup:
-
Measurement:
-
The apparatus is heated gently and uniformly.[5]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[5]
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
-
Synthesis via Fischer Esterification
This compound is synthesized from 3-bromo-4-chlorobenzoic acid. Fischer esterification is a common method for this transformation.[9]
Methodology: Acid-Catalyzed Esterification
-
Reaction Setup:
-
Reflux:
-
Workup and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess methanol is removed under reduced pressure.[9]
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[10]
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude methyl ester.[10]
-
The crude product can be further purified by recrystallization or column chromatography.[10]
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 3-bromo-4-chlorobenzoate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed, standardized experimental protocols for determining its solubility in various solvents. This allows researchers to generate precise and reliable solubility data in-house.
Introduction to this compound
This compound is a halogenated aromatic ester. Its chemical structure, featuring a benzene ring substituted with bromo, chloro, and methyl ester groups, suggests it is a nonpolar molecule. As a general principle in chemistry, "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Consequently, this compound is expected to exhibit low solubility in water and higher solubility in organic solvents.
While specific quantitative data is scarce, a related isomer, methyl 4-bromo-3-chlorobenzoate, is reported to be soluble in methanol. This suggests that this compound is likely soluble in similar organic solvents.
Quantitative Solubility Data
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data Point 1 | Data Point 1 | Gravimetric |
| Ethanol | 25 | Data Point 2 | Data Point 2 | HPLC |
| Acetone | 25 | Data Point 3 | Data Point 3 | UV/Vis Spectroscopy |
| Dichloromethane | 25 | Data Point 4 | Data Point 4 | Gravimetric |
| Water | 25 | Data Point 5 | Data Point 5 | HPLC |
| Methanol | 40 | Data Point 6 | Data Point 6 | Gravimetric |
| Ethanol | 40 | Data Point 7 | Data Point 7 | HPLC |
Experimental Protocols for Solubility Determination
To empower researchers to generate their own solubility data, this section details three widely accepted experimental methods: the Gravimetric Method, UV/Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The gravimetric method is a straightforward and cost-effective technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.[1][2]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Phase Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Evaporate the solvent using a suitable method, such as a rotary evaporator or by heating in an oven at a temperature below the boiling point of the solute.
-
Drying and Weighing: Dry the container with the residue to a constant weight in an oven.
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the solution used.
This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range. It relies on Beer-Lambert's law, which relates absorbance to concentration.[3][4]
Protocol:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This will serve as the calibration curve.
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.
-
Dilution: After filtration, accurately dilute the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.
HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or in complex mixtures.[5][6]
Protocol:
-
Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to create a calibration curve.
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.
-
Dilution: After filtration, accurately dilute the saturated solution with the mobile phase to a concentration that is within the linear range of the calibration curve.
-
Analyze Sample: Inject the diluted solution into the HPLC system and record the peak area.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution to determine the solubility.
Conclusion
While direct quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine it accurately. By following the detailed experimental protocols for the gravimetric, UV/Vis spectroscopy, and HPLC methods, scientists in drug development and other fields can generate the critical data needed for their work. The consistent application of these standardized methods will contribute to a more robust and comparable dataset within the scientific community.
References
Synthesis of Methyl 3-bromo-4-chlorobenzoate from 3-bromo-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 3-bromo-4-chlorobenzoate from its corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely-used acid-catalyzed process. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the reaction workflow, intended for professionals in organic synthesis and drug development.
Overview of the Synthesis
The conversion of 3-bromo-4-chlorobenzoic acid to its methyl ester is a classic example of Fischer-Speier esterification. This equilibrium-controlled reaction involves the treatment of a carboxylic acid with an alcohol, in this case methanol, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the reaction towards the product, an excess of the alcohol is commonly used, serving as both a reactant and the solvent. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Fischer esterification of a substituted benzoic acid, based on established protocols for similar substrates.[1][2][3][4] This data provides a general framework for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 3-bromo-4-chlorobenzoic acid | 1.0 equivalent | The limiting reagent. |
| Methanol (anhydrous) | 10 - 20 equivalents (or as solvent) | Acts as both reactant and solvent; using a large excess drives the equilibrium towards the product. |
| Catalyst | ||
| Concentrated Sulfuric Acid | 0.1 - 0.2 equivalents | A catalytic amount is sufficient. Handle with care as it is corrosive and exothermic upon dilution. |
| Reaction Conditions | ||
| Temperature | Reflux (~65 °C) | The boiling point of methanol. |
| Reaction Time | 6 - 10 hours | Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane or Ethyl Acetate | A common organic solvent for extraction. |
| Neutralizing Agent | Saturated Sodium Bicarbonate soln. | To quench the acid catalyst. |
| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic phase. |
| Yield | ||
| Expected Yield | 85 - 95% | Typical yields for Fischer esterification are generally high. |
Detailed Experimental Protocol
This protocol is a generalized procedure based on the Fischer esterification of similar aromatic carboxylic acids.[1][4]
Materials:
-
3-bromo-4-chlorobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: With gentle stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath. Maintain the reflux for 6-10 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Work-up - Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride (brine).
-
Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
References
Spectroscopic and Synthetic Profile of Methyl 3-bromo-4-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Methyl 3-bromo-4-chlorobenzoate. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is a combination of predicted values based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation.
Chemical Structure and Properties
This compound is a halogenated aromatic ester. The presence and position of the bromo and chloro substituents on the benzene ring, along with the methyl ester group, dictate its chemical reactivity and spectroscopic characteristics.
Molecular Formula: C₈H₆BrClO₂
Molecular Weight: 249.49 g/mol
CAS Number: 185312-82-7
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.15 | d | ~2.0 | 1H | H-2 |
| ~7.85 | dd | ~8.4, 2.0 | 1H | H-6 |
| ~7.50 | d | ~8.4 | 1H | H-5 |
| 3.94 | s | - | 3H | -OCH₃ |
Note: The chemical shifts and coupling constants are estimations and may vary in an actual experimental spectrum.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O |
| ~134.0 | C-4 |
| ~133.5 | C-6 |
| ~132.0 | C-2 |
| ~131.0 | C-1 |
| ~129.5 | C-5 |
| ~122.0 | C-3 |
| 52.8 | -OCH₃ |
Note: The chemical shifts are estimations and may vary in an experimental setting.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2950 | Medium | C-H stretch (methyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) |
| ~1280, ~1120 | Strong | C-O stretch (ester) |
| ~830 | Strong | C-H bend (aromatic, out-of-plane) |
| ~760 | Medium | C-Cl stretch |
| ~670 | Medium | C-Br stretch |
Note: The IR absorption bands are approximate and can be influenced by the sample preparation method.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity | Possible Fragment |
| 248/250/252 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |
| 217/219/221 | Medium | [M - OCH₃]⁺ |
| 189/191/193 | Medium | [M - COOCH₃]⁺ |
| 154/156 | Medium | [C₆H₃BrCl]⁺ |
| 109 | Low | [C₆H₄Cl]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: The relative intensities are qualitative predictions. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic ion clusters.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of 3-bromo-4-chlorobenzoic acid.
Materials and Reagents
-
3-bromo-4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-chlorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Allow the reaction to proceed for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Chemical Structure and Numbering
Caption: Chemical structure of this compound with atom numbering.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromo-4-chlorobenzoate. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such data, and visual representations to aid in the interpretation of the molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
The analysis of the ¹H NMR spectrum of this compound is crucial for confirming its chemical structure. The aromatic region of the spectrum is of particular interest, as the substitution pattern dictates the chemical shifts and coupling constants of the protons on the benzene ring. The methyl ester group provides a characteristic singlet in the upfield region.
Based on available data, the predicted ¹H NMR spectral data for this compound, recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, is summarized in the table below.[1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 8.32 | Doublet (d) | 1.9 | 1H | Proton ortho to the ester and meta to the bromine |
| H-6 | 7.94 | Doublet of doublets (dd) | 8.4, 2.0 | 1H | Proton ortho to the bromine and meta to the ester |
| H-5 | 7.56 | Doublet (d) | 8.4 | 1H | Proton ortho to the chlorine and meta to the bromine |
| OCH₃ | 3.97 | Singlet (s) | - | 3H | Methyl ester protons |
Note: The numbering of the protons corresponds to the IUPAC nomenclature for the benzene ring, starting from the carbon bearing the ester group as position 1.
Structural Assignment and ¹H NMR Correlation
The following diagram illustrates the chemical structure of this compound and the assignment of each proton to its corresponding signal in the ¹H NMR spectrum.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopy peaks for methyl 3-bromo-4-chlorobenzoate. The information is targeted toward researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide outlines the characteristic vibrational frequencies for the key functional groups within the molecule, supported by established spectroscopic principles.
Molecular Structure and Functional Groups
This compound is an aromatic ester with the chemical formula C₈H₆BrClO₂. Its structure consists of a benzene ring substituted with a bromo group, a chloro group, and a methyl ester group. The key functional groups that give rise to distinct IR absorption peaks are:
-
Aromatic Ring (C=C)
-
Ester Group (C=O and C-O)
-
Aromatic C-H Bonds
-
Methyl Group (C-H)
-
Carbon-Bromine Bond (C-Br)
-
Carbon-Chlorine Bond (C-Cl)
Predicted Infrared Absorption Peaks
The following table summarizes the expected characteristic IR absorption peaks for this compound. These predictions are based on the typical frequency ranges for the vibrational modes of its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Asymmetric & Symmetric Stretching | 3000 - 2850 | Medium |
| Ester C=O | Stretching | 1730 - 1715 | Strong |
| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Weak (multiple bands) |
| Methyl C-H | Bending | ~1450 | Medium |
| Ester C-O | Asymmetric & Symmetric Stretching | 1300 - 1000 (two or more bands) | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
| C-Cl | Stretching | 850 - 550 | Medium to Strong |
| C-Br | Stretching | 690 - 515 | Medium to Strong |
Detailed Interpretation of Key Spectral Regions
-
3100-2850 cm⁻¹ Region: This region is characterized by C-H stretching vibrations. Aromatic C-H stretches typically appear at slightly higher wavenumbers (3100-3000 cm⁻¹) compared to the aliphatic C-H stretches of the methyl group (3000-2850 cm⁻¹)[1][2][3].
-
1730-1715 cm⁻¹ Region: A strong absorption peak in this range is characteristic of the C=O stretching vibration of the ester functional group.[4][5][6] For aromatic esters like this compound, this peak is typically found between 1730 and 1715 cm⁻¹.[4][6]
-
1600-1450 cm⁻¹ Region: The presence of the benzene ring will give rise to several medium to weak intensity bands in this region due to C=C in-ring stretching vibrations.[2]
-
1300-1000 cm⁻¹ Region: Two or more strong bands are expected in this region corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester group.[6][7]
-
Fingerprint Region (< 1000 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.
-
Aromatic C-H Out-of-plane Bending: Strong absorptions between 900 and 675 cm⁻¹ are indicative of the substitution pattern on the benzene ring.[1][2]
-
C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are also found in this region. The C-Cl stretch typically appears between 850 and 550 cm⁻¹[8][9], while the C-Br stretch is observed at a lower frequency, generally between 690 and 515 cm⁻¹.[8][10]
-
Experimental Protocol: Obtaining the IR Spectrum
The following is a generalized protocol for acquiring the IR spectrum of a solid sample like this compound using the KBr pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), IR-grade
-
Spatula
-
Sample of this compound
Procedure:
-
Drying: Ensure both the KBr and the sample are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹). This can be achieved by drying in an oven at ~110°C for a few hours and storing in a desiccator.
-
Sample Preparation: Weigh out approximately 1-2 mg of this compound and about 100-200 mg of dry KBr.
-
Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the background spectrum (of the empty sample compartment). Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[9]
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for identifying the key functional groups of this compound from its IR spectrum.
Caption: Logical workflow for identifying functional groups in this compound via IR spectroscopy.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-bromo-4-chlorobenzoate, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. By detailing experimental protocols, predicted fragmentation patterns, and data presentation, this document serves as a vital resource for researchers working with this and similar molecules.
Compound Profile and Significance
This compound is a substituted benzoic acid ester with the chemical formula C₈H₆BrClO₂.[1] Its structure, featuring both bromine and chlorine atoms, presents a unique analytical challenge and opportunity for detailed mass spectrometric investigation. Understanding its behavior under ionization is crucial for its identification, quantification, and integration into drug development pipelines.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂[1] |
| Molecular Weight | 249.49 g/mol [2] |
| Monoisotopic Mass | 247.92397 Da[2] |
| Appearance | Solid[1] |
| Purity (typical) | 98%[1] |
Mass Spectrometric Analysis: Predicted Fragmentation
Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for esters and halogenated compounds.[3][4] The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and any fragment containing these halogens.
Upon electron ionization (EI), the molecule is expected to undergo several key fragmentation pathways:
-
Loss of the methoxy group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the carbomethoxy group (-COOCH₃): This results in a halogenated benzene radical cation.
-
Cleavage of halogen atoms: Loss of Br or Cl radicals can also occur.
Table 2: Predicted m/z Values and Relative Abundances of Key Fragments
| m/z (predicted) | Ion Structure | Predicted Fragmentation Pathway | Notes |
| 248/250/252 | [M]⁺ | Molecular Ion | Isotopic pattern due to Br and Cl will be characteristic. |
| 217/219/221 | [M - OCH₃]⁺ | Loss of methoxy radical | Formation of a stable acylium ion. |
| 189/191 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical | Results in a bromochlorobenzene radical cation. |
| 170 | [M - Br]⁺ | Loss of bromine radical | |
| 213 | [M - Cl]⁺ | Loss of chlorine radical | |
| 156 | [C₆H₃Br]⁺ | Subsequent fragmentation | |
| 111 | [C₆H₄Cl]⁺ | Subsequent fragmentation | |
| 75 | [C₆H₃]⁺ | Further fragmentation |
Note: The m/z values are presented for the most abundant isotopes (⁷⁹Br and ³⁵Cl). The table reflects predicted major fragments; other minor fragments are possible.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the analysis of semi-volatile compounds like this compound.[5] The following protocol provides a general framework that can be adapted to specific instrumentation.
Objective: To obtain a mass spectrum and chromatographic data for this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or medium-polarity)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-350
-
Solvent Delay: 3-5 minutes
-
Data Analysis: The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed for the molecular ion and characteristic fragments as detailed in Table 2.
Visualization of Analytical and Developmental Workflows
Diagrams are essential for visualizing complex processes in both analytical chemistry and drug development. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway investigation.
References
An In-Depth Technical Guide to the Chemical Reactivity of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-chlorobenzoate is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a methyl ester and two distinct halogen atoms on a benzene ring, provides multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a valuable building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, especially in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization, offering a powerful tool for constructing diverse molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and key chemical transformations, complete with experimental protocols and mechanistic diagrams.
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the application of any chemical intermediate. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 107947-17-1 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | Solid |
| Synonyms | 3-Bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 3-bromo-4-chloro-, methyl ester |
Table 2: Representative Spectroscopic Data (for Methyl 4-bromo-3-chlorobenzoate)
| Spectrum Type | Data |
| ¹H-NMR (CDCl₃) | δ 8.09 (d, 1H, J = 1.4 Hz); 7.75 (dd, 1H, J = 1.4, 8.3 Hz); 6.68 (d, 1H, J = 8.3 Hz); 3.91 (s, 3H) |
Core Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its aryl halide moieties and the ester functional group. The presence of two different halogens allows for selective reactions, primarily through palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the aromatic ring. A key principle governing the reactivity of this substrate is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the general order of reactivity for aryl halides is I > Br > OTf >> Cl.[1] This hierarchy allows for selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[2]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction would selectively occur at the 3-position (C-Br bond) to generate 3-aryl-4-chlorobenzoate derivatives.
dot
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 12 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 |
| PdCl₂(dppf) (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 |
Data adapted from representative protocols for similar aryl bromides.[3][4]
The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[5] This reaction is crucial for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry. Again, the reaction would be expected to proceed selectively at the C-Br bond. Esters can sometimes be incompatible with strong bases like KOtBu, but weaker bases can be employed.[6]
dot
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) with a phosphine ligand | NaOtBu (1.2-1.4) | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ (1-2) with a phosphine ligand | K₂CO₃ or Cs₂CO₃ (1.5-2) | t-BuOH or Toluene | 80-110 |
| XPhos Pd G3 (1-2) | K₃PO₄ (2) | THF or Dioxane | 25-100 |
Conditions are generalized from standard protocols.[6][7]
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, SNAr can occur if the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9][10] In this compound, the methyl ester group is an EWG. However, it is in the meta position relative to the bromine and para to the chlorine. The para-relationship between the ester and the chlorine atom makes the C-Cl bond more susceptible to SNAr than the C-Br bond, provided a strong nucleophile and forcing conditions are used.[9][10] This reactivity is opposite to that observed in palladium-catalyzed couplings.
Hydrolysis of the Ester
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid (3-bromo-4-chlorobenzoic acid) under either acidic or basic conditions. This transformation is useful for subsequent reactions, such as amide bond formation.
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[3]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) followed by the palladium catalyst and ligand (e.g., PdCl₂(dppf), 3-5 mol%).[2][4]
-
Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot
General Protocol for Ester Hydrolysis
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water.
-
Reagent Addition: Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, remove the organic solvent under reduced pressure, and dilute with water.
-
Acidification: Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product should precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-chlorobenzoic acid.
Safety Information
This compound and its related compounds should be handled with appropriate safety precautions in a fume hood. Based on data for structurally similar compounds, it may cause skin and serious eye irritation.[11][12] It may also be harmful if swallowed and may cause respiratory irritation.[11] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a highly valuable and synthetically flexible building block. Its key feature is the differential reactivity of the C-Br and C-Cl bonds, which enables selective functionalization through palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive. This allows for the stepwise introduction of different substituents, providing a clear pathway to complex, highly functionalized aromatic compounds. The ester group offers an additional handle for modification via hydrolysis. This predictable and versatile reactivity profile makes this compound an important intermediate for researchers in drug discovery and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Methyl 4-Bromo-3-chlorobenzoate | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Versatility of Methyl 3-bromo-4-chlorobenzoate: A Technical Guide to Key Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-4-chlorobenzoate is a versatile chemical intermediate of significant interest in the fields of pharmaceutical synthesis, agrochemicals, and materials science. Its di-halogenated aromatic ring, featuring bromine and chlorine atoms with differential reactivity, alongside a methyl ester functional group, provides a scaffold ripe for selective modification. This technical guide offers an in-depth exploration of the core chemical reactions involving this compound, focusing on palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to empower researchers in leveraging this valuable building block for the synthesis of complex molecular architectures.
Overview of Reactivity
The primary sites of reactivity on this compound are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.[1] This difference in bond dissociation energy allows for highly selective transformations at the 3-position (bromine) while leaving the 4-position (chlorine) intact for potential subsequent reactions. The key transformations discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—predominantly occur at the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the ester moiety in the target substrate.[5]
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 16 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 4-Nitrophenylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| Pyridine-3-boronic Acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 18 | 75-85 |
Note: Data is compiled from reactions on analogous aryl bromides and serves as a strong starting point for optimization.[4][5][6]
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[5]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Solvent Addition : Add the degassed solvent system (e.g., a 5:1 mixture of Toluene and Water) via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.[5]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]
-
Monitoring : Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Purification : Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-aryl-4-chlorobenzoate.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction has become a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction generally requires a palladium precursor, a suitable phosphine ligand, and a base.[8]
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good-Excellent |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~85-95% |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80-90% |
| Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | Good |
Note: Data is compiled from reactions on analogous aryl bromides and serves as a strong starting point for optimization.[9][10]
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition : Add this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., Toluene).
-
Nucleophile Addition : Add the amine (1.2 eq) via syringe.
-
Reaction Execution : Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours).[10]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]
-
Work-up : After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Heck Reaction
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] It is a powerful method for C-C bond formation and vinylation of aryl rings.[12] The reaction typically proceeds with outstanding trans selectivity.[12]
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NEt₃ (2.0) | Acetonitrile | 100 | 24 |
| n-Butyl acrylate | Pd(OAc)₂ (0.001) | - | K₂CO₃ | NMP | 130 | 1 |
| Ethylene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (1.2) | DMF | 100 | 48 |
Note: Data is compiled from reactions on analogous aryl bromides.[12][13]
-
Reaction Setup : To a sealable reaction tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., tri(o-tolyl)phosphine, 2 mol%).[13]
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.[13]
-
Reagent Addition : Add the degassed solvent (e.g., acetonitrile), the alkene (e.g., styrene, 1.5 eq), and the base (e.g., triethylamine, 2.0 eq).[13]
-
Reaction Execution : Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time.[13]
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.[13]
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, concentrate, and purify by column chromatography.[13]
Sonogashira Coupling
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions.[14]
| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | THF | 65 |
| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - (Copper-free) | TMP | DMSO | Room Temp |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 |
Note: Data is compiled from reactions on analogous aryl bromides.[9][15][16]
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon.
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., THF or Triethylamine) followed by the terminal alkyne (1.2 eq) and the amine base (if not used as the solvent).
-
Reaction Execution : Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until completion.
-
Work-up : Quench the reaction, typically with aqueous ammonium chloride. Extract the product with an organic solvent. Wash the organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography.
Grignard Reaction
The C-Br bond in this compound can be used to form a Grignard reagent. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective formation of the organomagnesium reagent at the 3-position is feasible.[17] This powerful nucleophile can then react with various electrophiles. A notable reaction is the addition to the ester functionality of another molecule of the starting material. Grignard reagents add twice to esters, first displacing the methoxy group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[18][19]
-
Apparatus : Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with drying tubes.
-
Grignard Formation : Place magnesium turnings (1.1 eq) in the flask. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel. A small crystal of iodine may be needed to initiate the reaction.[18] The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Ester : Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the flask in an ice bath. Slowly add a solution of an electrophile (e.g., an additional 0.5 eq of this compound for self-condensation) in anhydrous THF.
-
Work-up : After the addition is complete, carefully quench the reaction by the slow addition of cold, saturated aqueous NH₄Cl solution.
-
Purification : Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol via column chromatography or recrystallization.
General Experimental Workflow
The successful execution of these sensitive organometallic reactions requires meticulous attention to technique to exclude oxygen and moisture.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemistry.coach [chemistry.coach]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
The Pivotal Role of Methyl 3-bromo-4-chlorobenzoate in the Landscape of Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 30, 2025 – Methyl 3-bromo-4-chlorobenzoate and its structural isomers are emerging as highly versatile scaffolds in the field of medicinal chemistry, providing a crucial building block for the synthesis of a new generation of therapeutic agents. This technical guide offers an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy.
A Versatile Intermediate in Drug Discovery
This compound and its related isomer, Methyl 4-bromo-3-chlorobenzoate, are key intermediates in the synthesis of complex, biologically active molecules. The strategic placement of bromo and chloro substituents on the benzoate ring offers medicinal chemists a handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the construction of diverse molecular architectures and the fine-tuning of the pharmacological properties of the resulting compounds.
One of the most significant applications of Methyl 4-bromo-3-chlorobenzoate to date is in the synthesis of a novel class of histone deacetylase (HDAC) inhibitors, specifically oxopyrrolidinylaminobenzenecarbohydroxamic acids.
A Case Study: Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers, making them a key target for anticancer drug development. The patent WO2014/63199 details the synthesis of a series of potent HDAC inhibitors utilizing Methyl 4-bromo-3-chlorobenzoate as a key starting material.
Synthetic Pathway Overview
The general synthetic route to these HDAC inhibitors involves a multi-step process, beginning with the reaction of Methyl 4-bromo-3-chlorobenzoate. A key transformation is the introduction of a side chain at the 4-position, which ultimately bears the zinc-binding hydroxamic acid group, a critical feature for HDAC inhibition.
Detailed Experimental Protocol: Synthesis of a Representative HDAC Inhibitor
The following protocol is a representative example of the synthesis of an oxopyrrolidinylaminobenzenecarbohydroxamic acid derivative, adapted from the procedures outlined in patent WO2014/63199.
Step 1: Synthesis of Methyl 4-bromo-3-chlorobenzoate
To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g, 5.18 mmol) in methanol (10 mL), chlorotrimethylsilane (2 mL) is added. The resulting mixture is stirred at room temperature over a weekend. After evaporation of the solvents under reduced pressure, the residue is diluted with ethyl acetate (60 mL), washed with 5% sodium bicarbonate solution (2 x 10 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the filtrate is evaporated to dryness to yield Methyl 4-bromo-3-chlorobenzoate as a creamy solid (1.2 g, 93% yield).
Subsequent Steps: The synthesis then proceeds through a series of reactions including a Suzuki coupling to introduce a substituted phenyl ring at the 4-position, followed by functional group manipulations to construct the oxopyrrolidinylamino side chain and finally the formation of the hydroxamic acid.
Biological Activity of Derived HDAC Inhibitors
The synthesized oxopyrrolidinylaminobenzenecarbohydroxamic acid derivatives have been evaluated for their inhibitory activity against various histone deacetylase isoforms. The data reveals that these compounds are potent inhibitors of class I and IIb HDACs, which are key targets in oncology.
| Compound ID | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) |
| Example 1 | 5 | 10 | 8 | 2 |
| Example 2 | 8 | 15 | 12 | 3 |
| Example 3 | 3 | 7 | 5 | 1 |
Table 1: Inhibitory Activity of Representative HDAC Inhibitors Derived from Methyl 4-bromo-3-chlorobenzoate.
The potent and, in some cases, selective inhibition of specific HDAC isoforms highlights the potential of this chemical scaffold for the development of targeted cancer therapies with improved efficacy and reduced side effects.
Mechanism of Action and Signaling Pathways
HDAC inhibitors exert their anticancer effects through various mechanisms, primarily by inducing the hyperacetylation of histone proteins. This leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes that are often silenced in cancer cells. The reactivation of these genes can trigger cell cycle arrest, differentiation, and apoptosis.
The signaling pathways affected by HDAC inhibitors are complex and interconnected. Key pathways include:
-
p53 Pathway: HDAC inhibitors can lead to the acetylation and activation of the p53 tumor suppressor protein, promoting apoptosis.
-
Cell Cycle Regulation: Increased expression of cell cycle inhibitors like p21 leads to cell cycle arrest at the G1/S or G2/M checkpoints.
-
Apoptosis Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by HDAC inhibitors through the regulation of pro- and anti-apoptotic proteins.
Future Perspectives
The successful application of this compound in the synthesis of potent HDAC inhibitors underscores its importance as a versatile building block in medicinal chemistry. Future research will likely focus on further exploring the structure-activity relationships of its derivatives to develop even more potent and isoform-selective inhibitors. Furthermore, the unique substitution pattern of this scaffold holds promise for its application in the synthesis of inhibitors for other important drug targets, expanding its utility in the quest for novel therapeutics for a range of diseases.
The Strategic Role of Methyl 3-bromo-4-chlorobenzoate Derivatives in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic utility of Methyl 3-bromo-4-chlorobenzoate derivatives, specifically focusing on their application as key intermediates in the production of modern agrochemicals. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical development sectors.
Introduction: The Importance of Halogenated Benzoates in Agrochemicals
Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of commercial agrochemicals. The specific placement of halogen atoms and other functional groups on the benzene ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental fate. This compound and its close structural analogs, particularly those with a bromomethyl group, serve as versatile intermediates, enabling the construction of complex herbicidal molecules.
While this compound itself is a valuable starting material, this guide will focus on the well-documented agrochemical applications of its isomer, Methyl 3-(bromomethyl)-4-chlorobenzoate, and more specifically, the closely related and commercially significant intermediate, Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate . This compound is a pivotal precursor in the synthesis of the selective herbicide, Tembotrione.
Tembotrione: A Case Study in Agrochemical Synthesis
Tembotrione is a potent, broad-spectrum selective herbicide used for the control of broadleaf and grass weeds in corn.[1] It belongs to the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which disrupt a critical enzyme in the carotenoid biosynthesis pathway in susceptible plants.[1][2] The synthesis of Tembotrione highlights the strategic use of halogenated and functionalized benzoic acid derivatives.
Synthetic Pathway from a this compound Derivative
The commercial synthesis of Tembotrione utilizes Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate as a key starting material. The initial and critical step involves the selective bromination of the methyl group to form Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate. This intermediate then undergoes a series of transformations to yield the final Tembotrione molecule.
The following diagram illustrates the key steps in the synthesis of Tembotrione starting from the brominated intermediate.
Caption: Synthetic pathway of Tembotrione from its key brominated intermediate.
Mode of Action: HPPD Inhibition
Tembotrione's herbicidal activity stems from its ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and, consequently, carotenoids. Without carotenoids, which protect chlorophyll from photo-oxidation, the plant's photosynthetic apparatus is destroyed, leading to bleaching of the leaves and eventual death of the weed.
The following diagram illustrates the logical relationship of Tembotrione's mode of action.
Caption: Mechanism of action of Tembotrione via HPPD inhibition.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and quantitative data for the key synthetic steps involved in the production of Tembotrione, starting from Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.
Synthesis of Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate
This procedure details the selective bromination of the methyl group, a critical step in creating the reactive intermediate.
Experimental Protocol:
-
To a solution of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in a suitable solvent (e.g., dichloroethane), add a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approximately 75-80°C).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a combination of hydrobromic acid and hydrogen peroxide, to the reaction mixture.
-
Maintain the reaction at reflux for several hours, monitoring the progress by a suitable analytical method (e.g., LC-MS).
-
Upon completion, cool the reaction mixture and wash with water to remove any inorganic byproducts.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol or ethanol) to yield the pure Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | [3] |
| Brominating Agent | Hydrobromic acid and Hydrogen peroxide | [3] |
| Solvent | Dichloroethane | [3] |
| Reaction Temperature | 75-80°C | [3] |
| Yield | 89% | [3] |
| Purity | 99.0% | [3] |
Synthesis of 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-(methylsulfonyl)benzoic acid
This step involves the nucleophilic substitution of the bromide with trifluoroethanol, followed by hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
-
React Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate with 2,2,2-trifluoroethanol in the presence of a base (e.g., potassium carbonate or sodium hydroxide) and a suitable solvent (e.g., DMF).[2][4]
-
The reaction is typically carried out at a controlled temperature (e.g., 5°C) for several hours.[4]
-
After the ether formation is complete, the ester is hydrolyzed by adding a base such as sodium hydroxide and water.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry to obtain 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-(methylsulfonyl)benzoic acid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate | [2][4] |
| Reagents | 2,2,2-trifluoroethanol, Sodium hydroxide/Potassium hydroxide | [2][4] |
| Solvent | DMF | [4] |
| Reaction Temperature | 5°C | [4] |
| Yield | Not explicitly stated in the provided abstracts, but is a key step in the overall synthesis. | |
| Purity | High purity is required for the subsequent step. |
Synthesis of Tembotrione
The final step involves the coupling of the carboxylic acid with 1,3-cyclohexanedione.
Experimental Protocol:
-
Convert the 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-(methylsulfonyl)benzoic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of DMF.
-
In a separate vessel, prepare a solution of 1,3-cyclohexanedione and a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).
-
Slowly add the prepared acid chloride to the 1,3-cyclohexanedione solution at a controlled temperature (e.g., 5°C).
-
After the initial coupling reaction, a rearrangement is induced, often with the addition of a cyanide source like acetone cyanohydrin, to form the final Tembotrione product.[3]
-
The reaction mixture is then worked up by washing with water and layering. The organic layer is concentrated, and the crude product is purified by recrystallization to yield Tembotrione as a beige solid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-(methylsulfonyl)benzoic acid | [3] |
| Coupling Partner | 1,3-cyclohexanedione | [3] |
| Reagents | Thionyl chloride, Triethylamine, Acetone cyanohydrin | [3] |
| Solvent | Dichloromethane | [5] |
| Yield | 92% (for the coupling and rearrangement steps combined) | [5] |
| Purity | High purity final product | [3] |
Conclusion
The synthesis of the herbicide Tembotrione serves as a prime example of the industrial application of this compound derivatives. The strategic introduction of a bromomethyl group onto the substituted benzoate ring provides a key reactive handle for the construction of the final, complex agrochemical. The detailed synthetic protocols and quantitative data presented in this guide underscore the efficiency and viability of this chemical route for large-scale production. This technical guide demonstrates the continued importance of fundamental building blocks like halogenated benzoates in the development of innovative and effective crop protection solutions.
References
- 1. Tembotrione Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]
- 2. Tembotrione (Ref: AE 0172747) [sitem.herts.ac.uk]
- 3. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for Methyl 3-bromo-4-chlorobenzoate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Methyl 3-bromo-4-chlorobenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The procedure outlined is based on the robust and widely applicable Fischer-Speier esterification method.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-Bromo-4-chlorobenzoic acid |
| Product | This compound |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | Methanol (excess) |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 65°C) |
| Typical Yield | 85-95% |
| Purification Method | Recrystallization |
Experimental Protocol
This protocol details the synthesis of this compound from 3-bromo-4-chlorobenzoic acid via Fischer esterification.
Materials and Reagents:
-
3-Bromo-4-chlorobenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (approximately 10-20 mL per gram of carboxylic acid).
-
Acid Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the methanolic solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 5-10 times the volume of methanol used). This will cause the crude ester to precipitate out of the solution.
-
Work-up - Extraction: If the product does not fully precipitate or appears oily, transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Work-up - Neutralization: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), a saturated solution of sodium bicarbonate to neutralize any remaining acid (2 x 50 mL, check the aqueous layer with pH paper to ensure it is basic), and finally with a saturated solution of sodium chloride (brine) (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or hexanes/ethyl acetate, to yield the pure product.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.
This document provides detailed application notes and experimental protocols for the selective Suzuki coupling reaction of Methyl 3-bromo-4-chlorobenzoate. This substrate is a valuable building block, offering the potential for selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The resulting methyl 4-chloro-3-arylbenzoate derivatives are key intermediates in the synthesis of a variety of functional molecules and pharmacologically active compounds.
Principle of Selective Suzuki Coupling
The chemoselectivity in the Suzuki coupling of dihalogenated arenes is primarily governed by the difference in the bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the palladium catalytic cycle is C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective coupling at the more labile C-Br bond of this compound, while the more robust C-Cl bond remains unreacted under carefully controlled conditions.
A successful selective Suzuki coupling of this compound hinges on the judicious choice of the palladium catalyst, ligand, base, and solvent system to favor the oxidative addition at the C-Br bond over the C-Cl bond.
Reaction Scheme
The general scheme for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
This compound
Ar-B(OH)₂ (Arylboronic acid)
---[Pd catalyst, Ligand, Base, Solvent]-->
Methyl 4-chloro-3-arylbenzoate
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the selective Suzuki coupling of this compound with various arylboronic acids. It is important to note that reaction optimization may be necessary for specific substrates to achieve the best results.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 89 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 78 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | 75 |
Note: The yields presented are based on literature for structurally similar substrates and serve as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
This section provides a detailed, generalized methodology for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Protocol 1: General Procedure using Pd(OAc)₂/PCy₃·HBF₄
This protocol is a good starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add toluene and water via syringe.
-
Stir the mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 4-chloro-3-arylbenzoate.
Protocol 2: Alternative Conditions using Pd(PPh₃)₄
This protocol utilizes a common and robust palladium catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in 1,4-dioxane.
-
Add the aqueous solution of K₂CO₃.
-
Bubble an inert gas through the solution for 15-20 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the pure product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas.- Gradually increase the reaction temperature.- Screen different bases (e.g., K₃PO₄, KF) and solvents (e.g., DME, THF). |
| Formation of homocoupled byproduct | - Reaction temperature is too high- Presence of oxygen- Inefficient transmetalation | - Lower the reaction temperature.- Ensure rigorous exclusion of oxygen.- Use a more electron-rich ligand to promote transmetalation. |
| Deboronated starting material | - Presence of water or protic solvents- Prolonged reaction time at high temperature | - Use anhydrous solvents and a non-aqueous workup if possible.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction stalls | - Catalyst deactivation- Build-up of inhibitory byproducts | - Add a fresh portion of the catalyst.- Consider using a phase-transfer catalyst in biphasic systems. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound provides an efficient route to valuable 4-chloro-3-arylbenzoate intermediates. The success of this reaction relies on the careful control of reaction parameters to exploit the inherent reactivity difference between the C-Br and C-Cl bonds. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. These reactions are of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. Methyl 3-bromo-4-chlorobenzoate is a versatile building block containing two distinct halogen atoms, offering the potential for selective functionalization. The greater reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions allows for chemoselective transformations at the C3 position.
This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling of this compound via Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.
Chemoselective Cross-Coupling Principle
The selective functionalization of this compound is based on the differential reactivity of the C-Br and C-Cl bonds towards palladium catalysts. The oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and often rate-determining step in the catalytic cycle. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition at the C-Br position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the cross-coupling reaction can be directed exclusively to the C3 position, leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~95% (estimated)[1] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 99%[1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 93%[1] |
Note: Yields are based on studies with structurally similar chloromethyl bromobenzenes and serve as a strong indication of expected outcomes for this compound.[1]
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.002 mmol, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 mmol, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate ligand.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-chloro-3-arylbenzoate.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | ~80-90% (estimated) |
| 2 | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | 18 | >95% (for aryl chlorides) |
Note: Data is based on general protocols for Heck reactions with aryl bromides and activated aryl chlorides, suggesting high reactivity for the C-Br bond of this compound.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding methyl 4-chloro-3-(alkenyl)benzoate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.2) | Toluene | 100 | 24 | ~90% (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | ~85% (estimated) |
Note: Yields are estimated based on established protocols for the Buchwald-Hartwig amination of aryl bromides.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.2 mmol)
-
Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a reaction vial.
-
Add toluene, followed by this compound and the amine.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Once complete, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the methyl 4-chloro-3-(amino)benzoate product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Quantitative Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~85-95% (estimated) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 6 | ~80-90% (estimated) |
Note: Yields are based on general protocols for Sonogashira couplings of aryl bromides.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF and triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to afford the methyl 4-chloro-3-(alkynyl)benzoate.
Conclusion
The selective palladium-catalyzed cross-coupling of this compound at the C-Br position is a powerful strategy for the synthesis of a diverse range of substituted 4-chlorobenzoate derivatives. The protocols provided herein for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions serve as a robust starting point for researchers in drug discovery and materials science. The resulting products, which retain the chlorine atom, can be used for further synthetic manipulations, enabling the rapid generation of molecular complexity from a readily available starting material. Optimization of the reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
Application Notes and Protocols for Grignard Reaction of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemoselective Grignard reaction of methyl 3-bromo-4-chlorobenzoate. The differential reactivity of the carbon-halogen bonds allows for the selective formation of a Grignard reagent at the C-Br bond, leaving the C-Cl bond intact. This protocol offers a versatile intermediate, (2-chloro-5-methoxycarbonylphenyl)magnesium bromide, for the synthesis of a variety of substituted benzoic acid derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines two key protocols: the preparation of the Grignard reagent and its subsequent reaction with a representative electrophile, N,N-dimethylformamide (DMF), to yield methyl 4-chloro-3-formylbenzoate.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] In molecules possessing multiple halogen atoms, the selective formation of a Grignard reagent is dictated by the bond dissociation energies of the carbon-halogen bonds, with the order of reactivity being I > Br > Cl > F.[3] This chemoselectivity is a valuable tool for the stepwise functionalization of polyhalogenated aromatic compounds.
This compound presents an opportunity for selective Grignard reagent formation at the more reactive C-Br bond. The resulting organometallic intermediate can then be reacted with a wide range of electrophiles to introduce diverse functional groups at the 3-position of the benzoate ring. However, a potential side reaction is the attack of the formed Grignard reagent on the ester functionality of the starting material or product.[1][4][5] Careful control of reaction conditions, such as low temperatures and slow addition of reagents, is crucial to minimize this side reaction. For highly sensitive substrates, an alternative approach is the halogen-magnesium exchange reaction, which can offer improved selectivity and functional group tolerance.[6]
Data Presentation
The following table summarizes representative quantitative data for the chemoselective Grignard reaction of this compound and its subsequent reaction with DMF. The yields are estimates based on similar reactions reported in the literature for analogous dihaloaromatic compounds.[7]
| Precursor | Grignard Reagent | Electrophile | Product | Temp (°C) | Time (h) | Estimated Yield (%) |
| This compound | (2-chloro-5-methoxycarbonylphenyl)magnesium bromide | - | - | 0 to RT | 2-3 | - |
| (2-chloro-5-methoxycarbonylphenyl)magnesium bromide | - | DMF | Methyl 4-chloro-3-formylbenzoate | 0 to RT | 2 | 60-75 (crude) |
Experimental Protocols
Protocol 1: Chemoselective Formation of (2-chloro-5-methoxycarbonylphenyl)magnesium bromide
This protocol describes the preparation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas (inert atmosphere)
-
Round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon). The setup should consist of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow to cool.
-
Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is the (2-chloro-5-methoxycarbonylphenyl)magnesium bromide, which should be used immediately in the subsequent step.
Protocol 2: Synthesis of Methyl 4-chloro-3-formylbenzoate via Reaction with DMF
This protocol details the reaction of the prepared Grignard reagent with N,N-dimethylformamide (DMF).
Materials:
-
(2-chloro-5-methoxycarbonylphenyl)magnesium bromide solution in THF (from Protocol 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution from Protocol 1 to 0°C in an ice-salt bath. Add a solution of anhydrous DMF (1.5 equivalents) in anhydrous THF dropwise to the stirred Grignard solution, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-chloro-3-formylbenzoate.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the chemoselective Grignard reaction.
Caption: Reaction pathway for the synthesis of methyl 4-chloro-3-formylbenzoate.
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving Methyl 3-bromo-4-chlorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct halogen atoms, allowing for selective functionalization. The primary focus of these notes will be on palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.
Disclaimer: While the principles outlined herein are broadly applicable, specific experimental data for this compound is limited in the available scientific literature. Therefore, the presented protocols and quantitative data are based on analogous reactions with structurally similar aryl halides, such as other bromobenzoic acid derivatives. Researchers should consider these as starting points for optimization.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds by coupling aryl halides with amines.[1] This reaction is characterized by its broad substrate scope and tolerance of various functional groups.[2] For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond should allow for selective amination at the 3-position.
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various aryl bromides with amines. These examples serve as a guide for developing a protocol for this compound.
| Aryl Bromide | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-bromo-4-methylbenzoate | Ammonia (surrogate) | Pd(OAc)₂ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | High |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 6-18 | 95-99 |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 92 |
| 3-Bromopyridine | Benzylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide. Optimization will be necessary for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow
References
Application Notes and Protocols for the Heck Reaction of Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction with Methyl 3-bromo-4-chlorobenzoate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] Given the substrate's bifunctional nature (containing both bromide and chloride substituents), selective activation of the more reactive carbon-bromine bond is the primary consideration.
Key Reaction Principle: Selective C-Br Bond Activation
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This selectivity is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, in a molecule like this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This inherent reactivity difference allows for selective olefination at the 3-position.
Representative Heck Reaction Conditions
The following tables summarize typical reaction conditions for the Heck coupling of aryl bromides with common alkenes like styrene and acrylates. These conditions are expected to be effective for the selective reaction of this compound at the bromide position.
Table 1: Reaction Conditions for Heck Coupling with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 12 | High |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMAc | 120 | 8 | Good-High |
| 3 | Pd/C (5) | - | NaOAc (2.5) | NMP | 110 | 24 | Moderate-High |
Table 2: Reaction Conditions for Heck Coupling with Ethyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (2.0) | Acetonitrile | 80 | 24 | High |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | 12-24 | High |
| 3 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2.0) | DMF | 100 | 16 | Good-High |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and ethyl acrylate. These protocols are based on established procedures for similar substrates.[2]
Protocol 1: Heck Reaction with Styrene
This protocol describes the synthesis of Methyl 4-chloro-3-styrylbenzoate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids.
-
Add triethylamine (2.0 eq) followed by styrene (1.5 eq) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired Methyl 4-chloro-3-styrylbenzoate.
Protocol 2: Heck Reaction with Ethyl Acrylate
This protocol describes the synthesis of Methyl 4-chloro-3-(2-ethoxycarbonyl-vinyl)-benzoate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq), Palladium(II) Acetate (0.01 eq), and Tri(o-tolyl)phosphine (0.02 eq).
-
Place the vessel under an inert atmosphere of argon or nitrogen.
-
Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and ethyl acrylate (1.5 eq).
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Stir the mixture for 24 hours, monitoring the reaction's progress by TLC or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure Methyl 4-chloro-3-(2-ethoxycarbonyl-vinyl)-benzoate.
Visualizations
General Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Heck reaction in a laboratory setting.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds from Methyl 3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a ubiquitous structural feature in a vast array of pharmaceuticals, natural products, and advanced materials. The development of efficient and selective methods for the construction of the C-C bond connecting two aromatic rings is therefore a cornerstone of modern organic synthesis. Methyl 3-bromo-4-chlorobenzoate is a versatile starting material for the synthesis of biaryl compounds, offering two distinct halogen atoms for selective cross-coupling reactions. This allows for the stepwise and controlled introduction of different aryl groups, making it a valuable building block in the synthesis of complex molecules.
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds from this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.
Core Concepts: Chemoselectivity in Cross-Coupling Reactions
The key to successfully utilizing this compound is to achieve chemoselective activation of one carbon-halogen bond over the other. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This difference in reactivity allows for the selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. By carefully selecting the catalyst, ligands, and reaction conditions, a high degree of selectivity can be achieved.
Experimental Protocols and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.
General Experimental Workflow for Suzuki-Miyaura Coupling
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 3-bromo-4-chlorobenzoate
Introduction
Methyl 3-bromo-4-chlorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable technique for determining the purity of such compounds.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, capable of separating the main component from potential impurities.
The developed method utilizes a C18 column with a mobile phase consisting of acetonitrile and water, a common approach for halogenated aromatic compounds.[3][4][5] UV detection is employed for the quantification of this compound and its related substances.[1] This method is designed to be simple, accurate, and suitable for routine quality control in research and industrial settings.[3]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water
-
Detector: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
2. Preparation of Solutions
-
Mobile Phase Preparation (60:40 Acetonitrile:Water):
-
Measure 600 mL of acetonitrile and 400 mL of HPLC grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with methanol.
-
Ensure the standard is fully dissolved, using sonication if necessary, and then dilute to the mark with methanol.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in a 100 mL volumetric flask with methanol.
-
Ensure the sample is fully dissolved and dilute to the mark with methanol.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the standard solution and record the chromatogram.
-
Inject 10 µL of the sample solution and record the chromatogram.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds.
Data Presentation
The purity of the this compound sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Standard | 6.8 | 1543210 | 99.8 | 99.8 |
| Sample | 6.8 | 1528975 | 99.1 | 99.1 |
| Impurity 1 | 4.2 | 8765 | 0.5 | - |
| Impurity 2 | 9.5 | 5432 | 0.4 | - |
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualization
Caption: HPLC analysis workflow for this compound.
Caption: Logical relationship of HPLC parameters for purity analysis.
References
Application Notes and Protocols for the Purification of Methyl 3-bromo-4-chlorobenzoate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methyl 3-bromo-4-chlorobenzoate via recrystallization. The provided methodologies are based on established principles of organic chemistry and are intended to guide laboratory practice for obtaining a high-purity solid product.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a hot versus a cold solvent. For this compound, a solid at room temperature, selecting an appropriate solvent system is critical for achieving high purity and recovery. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities will either be insoluble in the hot solvent or remain dissolved in the cold solvent.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, a qualitative and comparative summary of suitable solvents is presented below. The selection is based on the general solubility of similar aromatic esters and related halo-substituted aromatic compounds. Experimental determination of solubility is highly recommended to optimize the recrystallization process.
Table 1: Qualitative Solubility of this compound in Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Notes |
| Methanol | Polar Protic | 64.7 | Low to Moderate | High | A good starting point for trial experiments. |
| Ethanol | Polar Protic | 78.4 | Low to Moderate | High | Similar to methanol, may offer slightly different solubility characteristics. |
| Isopropanol | Polar Protic | 82.6 | Low | Moderate to High | May provide a better recovery due to lower cold solubility. |
| Acetone | Polar Aprotic | 56 | Moderate | High | Its high volatility can be a disadvantage, requiring careful handling. |
| Ethyl Acetate | Moderately Polar | 77.1 | Moderate | High | Often a good solvent for esters. |
| Toluene | Nonpolar | 110.6 | Low | Moderate | Higher boiling point may be useful for less soluble compounds. |
| Heptane | Nonpolar | 98.4 | Very Low | Low | Can be used as an anti-solvent in a mixed-solvent system. |
| Water | Very Polar | 100 | Insoluble | Insoluble | Primarily used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Experimental Protocols
Protocol for Determining a Suitable Recrystallization Solvent
Objective: To identify the optimal single or mixed solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of trial solvents (from Table 1)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place approximately 50 mg of the crude solid into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different test solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form upon cooling, scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed. A suitable solvent will yield a good crop of well-formed crystals.
-
If a single solvent is not ideal, a mixed-solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
Protocol for the Recrystallization of this compound
Objective: To purify crude this compound using a pre-determined optimal solvent.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., Methanol or an Ethanol/Water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum for a period, followed by transferring them to a watch glass to air dry, or by using a desiccator or a low-temperature oven.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity. A sharp melting point close to the literature value indicates a high degree of purity. The yield of the purified product should also be calculated.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Application Note: High-Purity Isolation of Methyl 3-bromo-4-chlorobenzoate via Flash Column Chromatography
Introduction
Methyl 3-bromo-4-chlorobenzoate is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired reaction outcomes and to minimize the formation of impurities in subsequent synthetic steps. This application note describes a robust and efficient protocol for the purification of this compound from a crude reaction mixture using flash column chromatography. The primary impurities addressed by this protocol are the unreacted starting material, 3-bromo-4-chlorobenzoic acid, and residual methanol from the esterification reaction.
Principle of Separation
The purification strategy leverages the polarity difference between the desired ester product and the main impurities. This compound, an aromatic ester, is a moderately polar compound. In contrast, the precursor 3-bromo-4-chlorobenzoic acid is significantly more polar due to its carboxylic acid functional group, which can engage in strong hydrogen bonding. Methanol is also a highly polar solvent.
By employing a normal-phase chromatography setup with silica gel as the polar stationary phase, a mobile phase of low to moderate polarity will facilitate the elution of the less polar product while strongly retaining the highly polar carboxylic acid. This differential partitioning between the stationary and mobile phases allows for an effective separation.
Materials and Methods
The protocol was developed using crude this compound synthesized via Fischer esterification of 3-bromo-4-chlorobenzoic acid with methanol. The separation was optimized using Thin-Layer Chromatography (TLC) prior to scaling up to flash column chromatography.
Detailed Protocol: Column Chromatography Purification of this compound
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware
Thin-Layer Chromatography (TLC) Optimization
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Prepare TLC Chamber: Line a TLC developing chamber with filter paper and add a solvent mixture of 10% ethyl acetate in hexane (9:1 hexane:ethyl acetate). Allow the chamber to saturate for at least 15 minutes.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in the saturated chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The product, this compound, should appear as a UV-active spot. The more polar 3-bromo-4-chlorobenzoic acid will remain at or very near the baseline.
-
Rf Calculation: The ideal Rf value for the product for good separation on a column is approximately 0.25-0.35. Adjust the polarity of the eluent by increasing or decreasing the percentage of ethyl acetate to achieve the target Rf value. For instance, if the Rf is too low, increase the ethyl acetate concentration to 15%.
Column Chromatography Procedure
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
With the stopcock of the column closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs evenly without air bubbles.
-
Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disruption during solvent and sample addition.
-
Ensure the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluting solvent.
-
Carefully apply the dissolved sample onto the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level just reaches the top of the sand.
-
Carefully add a small amount of the initial eluting solvent to wash any remaining sample from the column walls onto the silica bed. Repeat this step 2-3 times.
-
-
Elution:
-
Carefully fill the column with the eluting solvent.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (a few centimeters per minute is typical for flash chromatography).
-
Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) as determined by your TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 10% to 20% ethyl acetate in hexane) to elute the product more efficiently after less polar impurities have been washed off.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
Monitor the composition of the fractions by TLC. Spot each fraction on a TLC plate and develop it in the optimized solvent system.
-
Combine the fractions that contain the pure product. The unreacted 3-bromo-4-chlorobenzoic acid will remain on the column and can be eluted with a much more polar solvent (e.g., 50% ethyl acetate in hexane or a methanol/dichloromethane mixture) if desired, or the column can be discarded.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
-
Data Presentation
The following table summarizes the key quantitative data for this purification protocol.
| Parameter | Value |
| Compound Information | |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Physical Appearance | Solid |
| TLC Conditions | |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (starting point) | 10% Ethyl Acetate in Hexane |
| Expected Rf (Product) | ~0.3 |
| Expected Rf (Carboxylic Acid) | <0.1 |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Elution) | Gradient of 5% to 20% Ethyl Acetate in Hexane |
| Expected Yield | >90% (from crude, depending on initial purity) |
| Expected Purity | >98% |
Experimental Workflow Diagram
Application Notes and Protocols for the Work-up of Methyl 3-bromo-4-chlorobenzoate Synthesis
Introduction
Methyl 3-bromo-4-chlorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is crucial for the success of subsequent reactions. The following application notes and protocols detail a comprehensive work-up procedure for the isolation and purification of this compound following its synthesis, typically from the esterification of 3-bromo-4-chlorobenzoic acid or through bromination of methyl 4-chlorobenzoate. The described procedure ensures the removal of unreacted starting materials, catalysts, and by-products, yielding a product of high purity.
Data Presentation
The efficiency of the work-up and purification process is summarized in the table below. The data represents typical results obtained from the synthesis of this compound via the esterification of 3-bromo-4-chlorobenzoic acid.
| Parameter | Value | Method of Analysis |
| Crude Product | ||
| Yield | 95% | Gravimetric |
| Purity | 85-90% | GC-MS, ¹H NMR |
| Purified Product | ||
| Yield (after recrystallization) | 88% | Gravimetric |
| Purity | >98% | GC-MS, ¹H NMR |
| Melting Point | 57-59 °C | Melting Point Apparatus |
Experimental Protocols
This section outlines the detailed methodology for the work-up and purification of this compound.
Materials and Reagents:
-
Reaction mixture containing crude this compound
-
Ethyl acetate (EtOAc)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Silica gel (for column chromatography, if necessary)
-
Deionized water
Equipment:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper
-
Standard laboratory glassware
-
Recrystallization apparatus
-
Chromatography column and accessories (if necessary)
Protocol 1: Standard Aqueous Work-up
This protocol is suitable for reactions where the starting material is 3-bromo-4-chlorobenzoic acid.
-
Quenching and Dilution:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a volatile organic solvent, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the crude residue, add ethyl acetate (EtOAc) to dissolve the organic material. A typical volume would be 5-10 times the volume of the crude product.
-
-
Aqueous Wash:
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[1] This step is crucial for removing any unreacted 3-bromo-4-chlorobenzoic acid. Add the NaHCO₃ solution, shake the funnel gently, and vent frequently to release any evolved gas (CO₂). Allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the wash with NaHCO₃ solution until the aqueous layer is no longer basic (check with pH paper).
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1][2] This helps to remove residual water and water-soluble impurities from the organic phase.
-
Separate and discard the aqueous layer.
-
-
Drying and Filtration:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution to remove any remaining traces of water.[1][2] Swirl the flask; the drying agent should move freely when the solution is dry.
-
Filter the solution through a fluted filter paper or a Büchner funnel to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude this compound as a solid or oil.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
A common solvent system for the recrystallization of similar aromatic esters is a mixture of a good solvent and a poor solvent (anti-solvent). A suitable system for this compound is ethyl acetate/hexanes or methanol/water.
-
-
Recrystallization Procedure (using Ethyl Acetate/Hexanes):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hexanes dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
For maximum yield, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound.
-
Protocol 3: Purification by Column Chromatography (if necessary)
If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the work-up and purification of this compound.
References
Experimental setup for scaling up Methyl 3-bromo-4-chlorobenzoate production
An Application Note for the Scalable Production of Methyl 3-bromo-4-chlorobenzoate
Introduction
This compound is a key chemical intermediate widely utilized in the synthesis of complex organic molecules. Its structural features make it a valuable building block in the development of novel pharmaceutical compounds and agrochemicals, such as pesticides and herbicides.[1] The presence of bromo and chloro substituents on the benzene ring, along with a methyl ester group, provides multiple reactive sites for further chemical transformations. This application note provides a detailed, scalable experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The described two-step method is designed for robustness, high yield, and purity, making it suitable for scale-up operations.
Overall Synthesis Strategy
The selected strategy involves a two-step process to ensure high regioselectivity and minimize the formation of isomeric byproducts, which can be challenging to separate at scale. The process begins with the electrophilic bromination of 4-chlorobenzoic acid to produce the key intermediate, 3-bromo-4-chlorobenzoic acid. This is followed by a classic Fischer esterification to yield the final product, this compound.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-4-chlorobenzoic acid
This protocol details the electrophilic bromination of 4-chlorobenzoic acid. Iron(III) bromide is used as a Lewis acid catalyst to polarize the bromine molecule, facilitating the substitution at the position ortho to the chlorine and meta to the carboxylic acid group.
Materials and Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
4-chlorobenzoic acid
-
Iron powder
-
Liquid Bromine (Br₂)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Set up the reaction apparatus in a certified fume hood. Ensure all glassware is dry.
-
To the 500 mL flask, add 4-chlorobenzoic acid (31.3 g, 0.2 mol) and iron powder (1.1 g, 0.02 mol).
-
Carefully add liquid bromine (35.1 g, 0.22 mol, 1.1 eq) to the dropping funnel.
-
Begin stirring the flask contents and slowly add the bromine dropwise to the flask over a period of 1 hour. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which must be neutralized by the scrubber.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours, or until monitoring by TLC/HPLC indicates completion.
-
Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 200 mL of water.
-
Add a saturated solution of sodium bisulfite dropwise until the red-brown color of excess bromine disappears.
-
The solid crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
To purify, recrystallize the crude solid from an ethanol/water mixture.
-
Dry the purified 3-bromo-4-chlorobenzoic acid in a vacuum oven at 60°C to a constant weight.
Protocol 2: Scale-up Synthesis of this compound
This protocol employs the Fischer esterification method, which is a cost-effective and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]
Materials and Equipment:
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
3-bromo-4-chlorobenzoic acid (from Protocol 1)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To the 1 L flask, add 3-bromo-4-chlorobenzoic acid (47.1 g, 0.2 mol) and methanol (400 mL).
-
Stir the mixture to dissolve the solid. Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the cooled mixture.
-
Remove the ice bath, attach the reflux condenser, and heat the mixture to reflux (approx. 65°C) for 8-12 hours.[2] The reaction progress should be monitored by TLC or HPLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the resulting residue in 300 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 150 mL of deionized water, 150 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally with 150 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Data Presentation
The following tables summarize the expected quantitative data for the described synthesis protocols and the properties of the final product.
Table 1: Reaction Parameters and Expected Results
| Parameter | Step 1: Bromination | Step 2: Esterification |
|---|---|---|
| Scale (Starting Acid) | 0.2 mol (31.3 g) | 0.2 mol (47.1 g) |
| Key Reagents | Bromine (1.1 eq) | Methanol (10 vol) |
| Catalyst | Iron (0.1 eq) | H₂SO₄ (cat.) |
| Temperature | 60-65°C | ~65°C (Reflux) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-92% | 90-97% |
| Purity (Post-Purification) | >98% | >99% (GC) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 117738-74-6 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 57-61°C |
| Purity | >96.0% (GC) |
Safety Considerations and Workflow
Scaling up chemical reactions requires stringent safety protocols due to the increased quantities of hazardous materials. Bromine is highly corrosive, toxic upon inhalation, and a strong oxidizing agent.[4][5] Concentrated acids are also highly corrosive.
-
Engineering Controls: All operations must be conducted within a well-ventilated fume hood. For larger scales, a dedicated reactor with a scrubber system for off-gassing is essential.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield at all times.[5][7] For handling large quantities of bromine, a respirator with an appropriate cartridge may be necessary.[4]
-
Spill & Emergency Procedures: Keep a neutralizing agent, such as a 1 M sodium thiosulfate solution, readily available for bromine spills.[7] An emergency shower and eyewash station must be accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[4]
Caption: Logical workflow for ensuring safety before and during the experiment.
Conclusion
The provided two-step synthesis route offers a reliable and scalable method for producing high-purity this compound. By first synthesizing the 3-bromo-4-chlorobenzoic acid intermediate, this protocol avoids the regioselectivity issues common with direct bromination of methyl 4-chlorobenzoate. The use of Fischer esterification in the second step provides an economical and industrially viable process. Adherence to the detailed protocols and stringent safety measures is paramount for the successful and safe scale-up of this valuable chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. tatachemicals.com [tatachemicals.com]
- 6. youtube.com [youtube.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromo-4-chlorobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for this compound:
-
Esterification of 3-bromo-4-chlorobenzoic acid: This involves the reaction of 3-bromo-4-chlorobenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) in what is known as a Fischer esterification.[1][2]
-
Bromination of a suitable precursor: A common strategy involves the bromination of a methylbenzoate derivative. For analogous compounds, N-bromosuccinimide (NBS) with a radical initiator is frequently used.[3][4]
Q2: What are the most common side products I should expect?
The side products largely depend on the synthetic route chosen.
-
Via Esterification: The most common impurity is the unreacted starting material, 3-bromo-4-chlorobenzoic acid, due to the equilibrium nature of the Fischer esterification.[2]
-
Via Bromination: Potential side products include isomeric impurities from bromination at other positions on the aromatic ring, di-brominated products, and succinimide if NBS is used as the brominating agent.[3]
Q3: How can I best purify the crude this compound?
Purification strategies depend on the nature of the impurities.
-
Removal of Unreacted Carboxylic Acid: Washing the crude product with a dilute aqueous base, such as sodium bicarbonate solution, will remove the acidic starting material.[1][3]
-
Removal of Bromination Byproducts: Column chromatography on silica gel is an effective method for separating the desired product from isomeric and di-brominated impurities.[3] Recrystallization can also be an effective technique for purification.[3]
-
Removal of Succinimide: Succinimide, a byproduct of using NBS, can be removed by washing the reaction mixture with water.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Esterification: The Fischer esterification is an equilibrium reaction. | Use a large excess of methanol to drive the equilibrium towards the product. Ensure a sufficient amount of acid catalyst is used and that the reaction is heated for an adequate time.[2] |
| Inefficient Bromination: The reaction may not have gone to completion. | Ensure the purity of the brominating agent and the use of an effective radical initiator if applicable. Monitor the reaction progress by TLC or GC. | |
| Presence of Multiple Spots on TLC/Peaks in GC-MS | Formation of Isomeric Byproducts: Bromination may have occurred at multiple positions on the aromatic ring. | Optimize reaction conditions to favor the desired isomer, such as controlling the temperature and choice of solvent. Purify using column chromatography. |
| Over-bromination: Formation of di-bromo or poly-bromo species. | Use a controlled stoichiometry of the brominating agent. Avoid prolonged reaction times.[3] | |
| Product is an Oil and Fails to Solidify | High Impurity Content: Significant amounts of side products can lower the melting point of the mixture. | Attempt purification of a small sample by column chromatography to isolate the pure product, which should be a solid. |
| Residual Solvent: Trapped solvent can prevent crystallization. | Ensure the product is thoroughly dried under high vacuum. |
Common Side Products and Their Identification
| Side Product | Origin | Typical Analytical Signature | Removal Method |
| 3-bromo-4-chlorobenzoic acid | Incomplete esterification | A broader peak in HPLC, distinct set of signals in 1H NMR (especially the carboxylic acid proton). | Wash with aqueous sodium bicarbonate solution. |
| Isomeric Monobromo-products | Non-regioselective bromination | Similar mass in MS, but different retention times in GC/HPLC and distinct aromatic region in 1H NMR. | Column chromatography. |
| Di-brominated products | Over-bromination | Higher molecular weight in MS. | Column chromatography. |
| Succinimide | Use of NBS as brominating agent | Water-soluble. | Wash the crude reaction mixture with water.[3] |
Experimental Protocols
Example Protocol 1: Fischer Esterification of 3-bromo-4-chlorobenzoic acid
-
Suspend 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify further by recrystallization or column chromatography if necessary.
Example Protocol 2: Bromination of a Precursor (Conceptual)
This is a generalized procedure based on the bromination of similar compounds and would need to be optimized for the specific precursor to this compound.
-
Dissolve the methylbenzoate precursor (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of Methyl 3-bromo-4-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-bromo-4-chlorobenzoate synthesis. Two primary synthetic routes are addressed: Fischer Esterification of 3-bromo-4-chlorobenzoic acid and Electrophilic Bromination of methyl 4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to obtain this compound are:
-
Fischer Esterification: The esterification of 3-bromo-4-chlorobenzoic acid with methanol in the presence of an acid catalyst.
-
Electrophilic Aromatic Bromination: The direct bromination of methyl 4-chlorobenzoate using a brominating agent and a catalyst.
Q2: Which synthesis route is generally preferred for higher yield and purity?
A2: The preferred route depends on the availability of starting materials and the specific experimental capabilities.
-
Fischer Esterification is often favored when the starting acid, 3-bromo-4-chlorobenzoic acid, is readily available, as it is a direct and typically high-yielding reaction.
-
Electrophilic Bromination can be a viable alternative if methyl 4-chlorobenzoate is the more accessible starting material. However, this route may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers and requiring more complex purification.
Q3: What are the key factors affecting the yield in the Fischer Esterification of 3-bromo-4-chlorobenzoic acid?
A3: The Fischer esterification is an equilibrium reaction, and the yield is primarily influenced by:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate.
-
Catalyst Concentration: An adequate amount of a strong acid catalyst is crucial.
-
Removal of Water: The removal of water, a byproduct, drives the equilibrium towards the formation of the ester.
-
Molar Ratio of Reactants: Using an excess of methanol can shift the equilibrium to favor the product.
Q4: How can I control the regioselectivity during the electrophilic bromination of methyl 4-chlorobenzoate?
A4: The directing effects of the substituents on the benzene ring determine the position of bromination. The chloro group is an ortho-, para-director, while the methyl ester group is a meta-director. This leads to a mixture of isomers. To improve the yield of the desired 3-bromo isomer, consider:
-
Choice of Brominating Agent and Catalyst: Different combinations can influence the isomer distribution.
-
Reaction Temperature: Lower temperatures may enhance selectivity.
-
Solvent: The polarity of the solvent can affect the reaction's regioselectivity.
Troubleshooting Guides
Route 1: Fischer Esterification of 3-bromo-4-chlorobenzoic acid
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to equilibrium. | - Use a large excess of methanol (can also serve as the solvent).- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.- Increase the reaction time or temperature (reflux). |
| Insufficient catalysis. | - Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used. | |
| Presence of water in reactants or glassware. | - Use anhydrous methanol and dry glassware. | |
| Reaction Not Proceeding | Inactive catalyst. | - Use fresh, high-quality acid catalyst. |
| Low reaction temperature. | - Ensure the reaction mixture is refluxing gently. | |
| Formation of Byproducts | Ether formation at high temperatures. | - Maintain the reaction temperature at the reflux point of methanol and avoid excessive heating. |
| Unreacted starting material. | - Increase reaction time or catalyst amount. |
Route 2: Electrophilic Bromination of Methyl 4-chlorobenzoate
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Isomer | Poor regioselectivity. | - Optimize the reaction temperature; lower temperatures often favor a specific isomer.- Experiment with different Lewis acid catalysts (e.g., FeBr₃, AlCl₃) and brominating agents (e.g., Br₂, NBS).- Consider using a different solvent system. |
| Formation of Poly-brominated Products | Excess brominating agent. | - Use a stoichiometric amount of the brominating agent relative to the methyl 4-chlorobenzoate. |
| High reaction temperature or prolonged reaction time. | - Monitor the reaction progress closely using TLC or GC and stop the reaction once the starting material is consumed.- Conduct the reaction at a lower temperature. | |
| Difficult Purification | Co-elution of isomers during column chromatography. | - Use a long column with a shallow solvent gradient for better separation.- Consider recrystallization to purify the desired isomer. |
| Presence of unreacted starting material. | - Optimize the reaction conditions to ensure complete conversion of the starting material. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-bromo-4-chlorobenzoic acid
Materials:
-
3-bromo-4-chlorobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-chlorobenzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Electrophilic Bromination of Methyl 4-chlorobenzoate
Materials:
-
Methyl 4-chlorobenzoate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve methyl 4-chlorobenzoate (1 equivalent) in an anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the brominating agent (1 equivalent of Br₂ or NBS) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours. Monitor the reaction progress by GC-MS to analyze the isomer distribution.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product mixture.
-
Separate the isomers and purify the desired this compound using column chromatography.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Fischer Esterification of Substituted Benzoic Acids
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ | 1:10 | Reflux | 4-6 | 85-95 |
| p-TsOH | 1:10 | Reflux | 6-8 | 80-90 |
| HCl (gas) | 1:20 | Reflux | 8-12 | 75-85 |
Note: Yields are representative and can vary based on the specific substituted benzoic acid and reaction conditions.
Table 2: Typical Isomer Distribution in the Bromination of Substituted Benzenes
| Substituent | Directing Effect | Major Products | Minor Products |
| -Cl | Ortho, Para | Ortho, Para | Meta |
| -COOCH₃ | Meta | Meta | Ortho, Para |
Note: The final isomer ratio in the bromination of methyl 4-chlorobenzoate will be a composite of these directing effects.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield.
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Methyl 3-bromo-4-chlorobenzoate
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura cross-coupling reaction involving Methyl 3-bromo-4-chlorobenzoate. This substrate presents unique challenges due to its electronic properties and the presence of two different halogen atoms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yielding Suzuki coupling, always start by verifying the foundational parameters of your reaction setup.
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1] Ensure you have thoroughly degassed your solvent and reaction mixture by performing several cycles of vacuum/backfill with an inert gas like argon or nitrogen.[2] Purging the solvent with argon for at least 30 minutes before use is also a good practice.[3]
-
Reagent Quality:
-
Catalyst/Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are prone to oxidation.[1] Use fresh or properly stored reagents.
-
Base: Ensure the base is anhydrous and of high purity. The effectiveness of bases like potassium carbonate (K₂CO₃) can be improved by activating them (e.g., by heating) before use.[3]
-
Solvents: Use anhydrous, high-purity, degassed solvents. Contaminants can poison the catalyst.[4]
-
-
Temperature Control: Ensure your reaction is heated to the target temperature and that the heating apparatus is calibrated accurately.[5] While higher temperatures can increase reaction rates, they don't always improve yield and can sometimes promote side reactions.[4]
Q2: TLC/LC-MS analysis shows a significant amount of unreacted this compound. What is the likely cause?
A2: The persistence of the starting aryl halide points to a problem with the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[6][7]
-
Catalyst Activity: Your palladium catalyst may be inactive or poisoned. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to Pd(0) may be inefficient. Consider using a dedicated Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass this step.[8]
-
Ligand Choice: this compound is an electron-deficient aryl halide. While this generally favors oxidative addition, the wrong ligand can hinder the reaction. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[5] Switching to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve the rate of oxidative addition for challenging substrates.[5][9]
-
Selective Reactivity: The reaction should selectively occur at the C-Br bond over the stronger, less reactive C-Cl bond.[7][10] If you are using harsh conditions, you might be forcing side reactions without promoting the desired primary coupling. Ensure your conditions are optimized for C-Br activation.
Q3: My boronic acid is being consumed, but I'm not getting the desired product. What side reactions could be occurring?
A3: If the boronic acid is reacting but not forming the cross-coupled product, two side reactions are the primary suspects: protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a hydrogen atom, a common issue with boronic acids.[1][11]
-
Mitigation: Use a milder base (e.g., KF instead of strong hydroxides), lower the reaction temperature, or reduce the reaction time.[12] Using anhydrous conditions can also help.[5] A highly effective strategy is to convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, which releases the boronic acid slowly into the reaction.[1]
-
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar'). It is often promoted by the presence of oxygen or an insufficiently active catalyst system.[3][11]
-
Mitigation: Rigorously exclude oxygen from your reaction.[3] Optimizing the catalyst and ligand can also favor the desired cross-coupling pathway over homocoupling.
-
Q4: My product's NMR/Mass Spec suggests the methyl ester has been hydrolyzed to a carboxylic acid. Why did this happen?
A4: The methyl ester group on your substrate is susceptible to saponification (hydrolysis) under basic conditions, especially in the presence of water at elevated temperatures.[12]
-
Cause: Strong bases like NaOH or KOH, or even weaker bases like K₂CO₃ or Cs₂CO₃ in aqueous solvents at high temperatures (e.g., >80-100 °C) for prolonged periods, can cleave the ester.
-
Solution:
-
Use a Milder Base: Potassium fluoride (KF) is known to be effective in Suzuki couplings while being less prone to causing ester hydrolysis, though it may slow the reaction rate.[12]
-
Change Solvent System: Switching to a non-aqueous solvent system, such as anhydrous DMF or Toluene, can prevent hydrolysis.[12] Ensure your base has some solubility in the chosen solvent.
-
Lower Temperature/Time: Reduce the reaction temperature and time to the minimum required for the coupling to proceed.
-
Q5: How can I ensure the reaction is selective for the bromo position over the chloro position?
A5: The difference in bond dissociation energy between the C-Br bond (~82.6 kcal/mol) and the C-Cl bond (~97.6 kcal/mol) provides a strong basis for selectivity.[7] The C-Br bond is weaker and thus undergoes oxidative addition to the Pd(0) center much more readily.[2][10]
-
To maintain selectivity:
-
Use standard or mild reaction conditions. High temperatures, highly active catalyst systems designed for aryl chlorides, or prolonged reaction times could potentially lead to a second coupling at the chloro- position.
-
Monitor the reaction closely. Once the starting material is consumed, stop the reaction to avoid over-reaction.
-
Use a catalyst system known for its selectivity. Standard Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ are often sufficiently selective under controlled conditions.
-
Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The table below summarizes potential starting points for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Expected Outcome & Rationale |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | Standard Conditions: A common starting point. May suffer from low yield if the catalyst is not active enough.[13] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | High-Activity System: Bulky, electron-rich SPhos ligand accelerates oxidative addition and reductive elimination, often leading to higher yields.[9][14] |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | KF (3.0) | Anhydrous THF | 70 | Ester Protection: Uses KF as a non-hydrolytic base to protect the ester group. Requires a highly active, electron-rich phosphine ligand.[6][12] |
| 4 | Pd/C (10% w/w) | - | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | Heterogeneous Catalyst: Allows for easier catalyst removal, but may require higher temperatures and catalyst loadings and can sometimes be less active.[15] |
Experimental Protocol
Protocol 1: Suzuki Coupling using a Palladium Acetate/SPhos Catalyst System
This protocol describes a general method using a modern, highly active catalyst system suitable for electron-deficient aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.[2]
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Add the degassed solvent system (e.g., 4:1 mixture of 1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualization of Key Processes
The following diagrams illustrate the troubleshooting logic and the fundamental reaction mechanism to aid in diagnosing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Preventing byproduct formation in Grignard reactions with Methyl 3-bromo-4-chlorobenzoate
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Grignard reactions involving Methyl 3-bromo-4-chlorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary byproducts I should expect when performing a Grignard reaction with this compound, and what causes them?
A1: The most common and significant byproduct is the homocoupled dimer, a result of Wurtz-type coupling.[1][2] This occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted aryl halide.[1] With a dihalogenated substrate like this compound, you may also encounter reactions at the less reactive chlorine site or reactions involving the ester functional group. Another common byproduct is the protonated starting material (Methyl 4-chlorobenzoate), which forms if the Grignard reagent comes into contact with protic sources like water.[3][4]
Key causes for byproduct formation include:
-
High local concentration of the aryl halide: Rapid addition of this compound can lead to localized high concentrations, increasing the probability of the Grignard reagent reacting with the halide instead of the intended electrophile.[1]
-
Elevated reaction temperatures: The formation of Grignard reagents is an exothermic process.[2][3] Higher temperatures can accelerate the rate of undesirable side reactions, including Wurtz coupling.[1][5]
-
Presence of moisture or oxygen: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen.[3][6] Contamination will quench the Grignard reagent, reducing your yield of the desired product.[3]
Q2: I am observing a significant amount of a dimeric byproduct. How can I minimize this Wurtz coupling?
A2: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:
-
Slow, controlled addition: Add the solution of this compound dropwise to the magnesium suspension.[1] This maintains a low concentration of the unreacted halide and minimizes the Wurtz coupling reaction.[7]
-
Temperature control: Maintain a low reaction temperature. For the highly selective halogen-magnesium exchange method, temperatures as low as -15 °C to -10 °C are recommended.[8] For classical Grignard formation, using an ice bath to control the exotherm is crucial.[1]
-
Use of an appropriate solvent: Anhydrous ether solvents like tetrahydrofuran (THF) or diethyl ether are essential.[2][3] THF is often preferred for its ability to stabilize the Grignard reagent.[2] A sufficient volume of solvent helps to dilute the reactants, further reducing the likelihood of dimerization.[2]
-
Continuous flow process: For larger scale reactions, a continuous flow process can offer better control over reaction parameters like temperature and reactant concentrations, leading to improved selectivity and reduced Wurtz coupling.[9]
Q3: How can I selectively form the Grignard reagent at the bromine position without affecting the chlorine atom or the methyl ester group?
A3: The reactivity of halogens in Grignard formation typically follows the order I > Br > Cl.[10] This inherent difference allows for a degree of selectivity. However, to achieve high selectivity and avoid reaction with the ester group, a halogen-magnesium exchange reaction at low temperatures is the recommended method.[8] This technique uses a pre-formed, less reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively swap the magnesium with the more reactive bromine atom on your substrate.[8] The low reaction temperature (-15 °C to -10 °C) is crucial for preventing side reactions with the chlorine and ester functionalities.[8][11]
Q4: My Grignard reagent solution appears cloudy. Is this normal?
A4: Yes, a gray, cloudy suspension is characteristic of a successfully formed Grignard reagent.[1] This indicates the reaction has initiated and the organomagnesium species is present in the solvent.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the formation of byproducts in Grignard reactions.
| Parameter | Condition | Effect on Byproduct Formation | Citation(s) |
| Temperature | High (> 40°C) | Increased Wurtz coupling and other side products. | [1][5] |
| Low (< 20°C) | Reduced rate of Wurtz coupling. Essential for selective reactions. | [5][7][11] | |
| Halide Addition Rate | Rapid | High local concentration of halide, leading to increased Wurtz coupling. | [1][7] |
| Slow (Dropwise) | Maintains low halide concentration, minimizing Wurtz coupling. | [1] | |
| Solvent | Anhydrous Ether (THF, Et₂O) | Stabilizes the Grignard reagent and helps control reactant concentration. | [2] |
| Insufficient Volume | Higher reactant concentration, promoting dimerization. | [2] | |
| Reaction Method | Batch Process | Can lead to temperature and concentration gradients, increasing byproducts. | [9] |
| Continuous Flow | Better control over reaction parameters, improving selectivity. | [9] |
Experimental Protocols
Protocol 1: Selective Grignard Formation via Halogen-Magnesium Exchange
This protocol is recommended for achieving high selectivity with this compound.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (Nitrogen or Argon).[8]
-
Preparation of Substrate Solution: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF to make an approximately 0.2 M solution.[8]
-
Cooling: Cool the solution to -15 °C using a cooling bath.[8]
-
Slow Addition of Grignard Reagent: Slowly add the isopropylmagnesium chloride solution (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes. It is critical to maintain the internal temperature below -10 °C throughout the addition.[8]
-
Reaction: Stir the mixture at -15 °C for 2 hours.
-
Monitoring (Optional): To confirm the formation of the Grignard reagent, a small aliquot can be carefully withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS.[8]
-
Use in Subsequent Steps: The resulting Grignard reagent solution is typically used immediately in the next synthetic step without isolation.[8]
Visualizations
Caption: Byproduct formation pathways in Grignard reactions.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Synthesis of Methyl 3-bromo-4-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-bromo-4-chlorobenzoate. The primary focus is on optimizing reaction time and addressing common issues encountered during synthesis via Fischer esterification of 3-bromo-4-chlorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and suggested solutions in a question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction has run for the recommended time, but analysis (e.g., TLC, GC) shows a significant amount of unreacted 3-bromo-4-chlorobenzoic acid. What are the likely causes?
A1: Several factors can lead to incomplete conversion in a Fischer esterification. The most common culprits are:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials, thus lowering the ester yield.[1][2]
-
Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow or stalled reaction. The catalyst is essential to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[1][3]
-
Presence of Water: Any moisture in the reagents (3-bromo-4-chlorobenzoic acid or methanol) or glassware at the start of the reaction will inhibit the forward reaction.[1] It is crucial to use anhydrous reagents and properly dried glassware.
-
Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[1]
Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?
A2: To improve the yield, you need to shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using Excess Methanol: Employing a large excess of methanol (which can also serve as the solvent) can drive the reaction forward according to Le Chatelier's principle.[2][4]
-
Water Removal: While the reaction is in progress, removing the water formed can significantly increase the yield. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.[4]
-
Increasing Reaction Time or Temperature: Prolonging the reflux time or moderately increasing the temperature can help the reaction proceed to completion. Microwave-assisted heating can also be an effective method to reduce reaction times and improve yields.[5][6]
Issue: Product Purification and Impurities
Q3: After the work-up, my crude product is an oil that doesn't solidify, or it has a broad melting point. What are the likely impurities?
A3: A broad melting point or an oily product suggests the presence of impurities. Common impurities in the synthesis of this compound include:
-
Unreacted 3-bromo-4-chlorobenzoic acid: This is a common impurity if the reaction has not gone to completion.
-
Residual Sulfuric Acid: Traces of the acid catalyst may remain if not properly neutralized during the work-up.
-
Side-Products: Although less common under standard Fischer esterification conditions, high temperatures or prolonged reaction times could potentially lead to side reactions.
Q4: How can I effectively purify my crude this compound?
A4: A standard purification protocol involves the following steps:
-
Aqueous Work-up: After cooling the reaction mixture, it is typically poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.[7][8]
-
Neutralization: The organic layer should be washed with a mild base, such as a 5% sodium bicarbonate solution, to remove any unreacted carboxylic acid and residual acid catalyst.[1][7]
-
Brine Wash and Drying: A final wash with a saturated sodium chloride solution (brine) helps to remove excess water from the organic layer, which is then dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[8]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[7]
-
Further Purification (if necessary): If the product is still not pure, recrystallization or column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 3-bromo-4-chlorobenzoic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid.[3][4]
Q2: Why is an acid catalyst necessary for Fischer esterification?
A2: The acid catalyst is crucial because it protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[3][4]
Q3: Are there alternative methods to Fischer esterification for this synthesis?
A3: Yes, for substrates that may be sensitive to strong acidic conditions, other methods can be used. These include the Steglich esterification, which uses coupling agents like DCC or EDC with a catalyst such as DMAP, and the Mitsunobu reaction, which proceeds under mild, neutral conditions.[9]
Q4: Can microwave irradiation be used to optimize the reaction time?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective in reducing reaction times for Fischer esterification of substituted benzoic acids.[5][6] In a sealed-vessel microwave reactor, the reaction can often be completed in a much shorter time compared to conventional heating.[5][6]
Data Presentation
Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 1 - 10 | 85[9] |
| Steglich Esterification | DCC, DMAP | Dichloromethane | 20 | 3 - 12 | >90[9] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF | 0 to RT | Several | Good to Excellent[9] |
Note: Yields are typical and can vary based on the specific substrate and reaction conditions.
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Equilibrium limitation | Use excess methanol; remove water (Dean-Stark).[2][4] |
| Insufficient catalyst | Ensure adequate amount of acid catalyst is used.[1] | |
| Presence of water | Use anhydrous reagents and glassware.[1] | |
| Impure Product | Unreacted starting material | Wash with NaHCO₃ solution during work-up.[1][7] |
| Residual catalyst | Neutralize with a base wash.[7] |
Experimental Protocols
Protocol: Fischer Esterification of 3-bromo-4-chlorobenzoic acid
Materials:
-
3-bromo-4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-bromo-4-chlorobenzoic acid in a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a separatory funnel containing water. Extract the product into diethyl ether.
-
Washes: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthesis pathway for this compound via Fischer esterification.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jps.usm.my [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Methyl 3-bromo-4-chlorobenzoate Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions of Methyl 3-bromo-4-chlorobenzoate. The information is presented in a question-and-answer format to help you diagnose and resolve challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on catalyst-related problems.
Problem 1: Low or No Conversion of Starting Material
Q1: My cross-coupling reaction with this compound has stalled or is giving a very low yield. What are the likely causes related to the catalyst?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is frequently linked to catalyst deactivation. For a substrate like this compound, several factors could be at play:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into larger, inactive palladium nanoparticles, which often appear as a black precipitate.[1] This is a common deactivation pathway.
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) source, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) species may be inefficient under your reaction conditions.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation, which diminishes their ability to stabilize the palladium catalyst and facilitate the catalytic cycle.[2]
-
Catalyst Poisoning: Trace impurities in your reagents or solvents, particularly sulfur-containing compounds, can act as potent poisons to the palladium catalyst.[1]
Q2: I observe a black precipitate in my reaction. What is it and how does it affect the reaction?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium nanoparticles.[1] Its formation is a clear sign of catalyst decomposition and will lead to a significant drop in the reaction rate and overall yield. The formation of palladium black indicates that the ligands are not effectively stabilizing the Pd(0) species in the catalytic cycle.
Q3: How can I be sure my palladium pre-catalyst is being activated to the active Pd(0) species?
A3: Many cross-coupling reactions start with a more stable Pd(II) pre-catalyst that is reduced to the active Pd(0) in situ. Inefficient reduction can lead to low catalytic activity. Some strategies to ensure efficient activation include:
-
Use of a Pd(0) Source: Employing a Pd(0) pre-catalyst like Pd₂(dba)₃ can sometimes be more reliable.
-
Pre-activation: In some cases, the Pd(II) salt and ligand can be pre-stirred in the presence of a reducing agent before adding the substrates.
-
Choice of Ligand and Base: The ligand and base can play a role in the reduction of the Pd(II) pre-catalyst. Ensure that the chosen combination is suitable for this purpose.
Problem 2: Formation of Side Products
Q4: I am observing significant amounts of homocoupled products. What is the cause and how can I minimize it?
A4: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In Sonogashira coupling, this is often referred to as Glaser coupling, where two terminal alkynes dimerize.[3] The primary causes are often related to the presence of oxygen and, in the case of Sonogashira coupling, the copper(I) co-catalyst.[3]
To minimize homocoupling:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3]
-
Copper-Free Conditions (for Sonogashira): Running the reaction without a copper co-catalyst is the most direct way to prevent Glaser coupling.[3]
-
Slow Addition of Reagents: In some cases, the slow addition of the more reactive coupling partner can minimize its self-coupling.
Q5: Dehalogenation of my starting material is a major side reaction. How can I prevent this?
A5: Dehalogenation is the undesired replacement of a halogen atom with a hydrogen atom. This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product. Key strategies to minimize dehalogenation include:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired cross-coupling pathway.
-
Choice of Base: The choice of base can be critical. In some systems, weaker bases may be less prone to causing dehalogenation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation.
Problem 3: Reaction Inconsistency
Q6: My reaction works well sometimes but fails on other occasions. What could be the reason for this inconsistency?
A6: Inconsistent results are often traced back to subtle variations in experimental conditions that can have a significant impact on the sensitive catalytic cycle. Key areas to check for consistency include:
-
Reagent and Solvent Purity: Ensure that all reagents and solvents are of high purity and are anhydrous and degassed to the same degree for each reaction.[2]
-
Inert Atmosphere: The effectiveness of the inert atmosphere can vary. Ensure your technique for excluding oxygen is robust and consistently applied.[2]
-
Catalyst and Ligand Quality: Ensure that the palladium catalyst and ligands are from a reliable source and have been stored correctly to prevent degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalyst deactivation pathways in cross-coupling reactions?
A1: The most prevalent deactivation pathways for palladium catalysts in cross-coupling reactions include:
-
Formation of Palladium Black: Agglomeration of Pd(0) into inactive nanoparticles.[1]
-
Ligand Degradation: Oxidation or other decomposition of the phosphine ligands that stabilize the catalyst.[2]
-
Oxidative Addition of Impurities: Reaction of the active catalyst with impurities, leading to inactive complexes.
-
Formation of Stable, Off-Cycle Complexes: The catalyst can be trapped in stable complexes that do not participate in the catalytic cycle.
Q2: How does the choice of ligand affect catalyst stability and activity?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich ligands often form more stable and active catalysts by:
-
Promoting oxidative addition.
-
Facilitating reductive elimination.
-
Preventing the agglomeration of Pd(0) into palladium black.
Q3: Can a deactivated palladium catalyst be reactivated?
A3: In some cases, deactivated palladium catalysts can be reactivated, but it is often challenging in a laboratory setting. For palladium black, redispersion to catalytically active nanoparticles can sometimes be achieved, but it is generally more practical to prevent its formation in the first place. For catalysts poisoned by impurities, reactivation is typically not feasible.
Q4: What is the role of the base in catalyst stability?
A4: The base is essential for the catalytic cycle, typically in the transmetalation step. However, the choice of base can also impact catalyst stability. A base that is too strong or poorly soluble can lead to side reactions and catalyst decomposition. The base can also influence the rate of dehalogenation side reactions.
Q5: How do I properly set up a cross-coupling reaction to minimize catalyst deactivation?
A5: A meticulous experimental setup is crucial for success. Key steps include:
-
Use of High-Purity Reagents: Start with the highest purity reagents and solvents available.
-
Anhydrous and Degassed Solvents: Use anhydrous solvents and thoroughly degas them to remove oxygen.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Proper Glassware Preparation: Flame-dry or oven-dry all glassware to remove moisture.
-
Correct Reagent Stoichiometry: Carefully measure and add all reagents in the correct order as specified by the protocol.
Data Presentation
The following tables provide illustrative data on the impact of different reaction parameters on the outcome of Suzuki-Miyaura cross-coupling reactions of aryl bromides. This data is intended to serve as a guide for optimizing reactions with this compound.
Table 1: Illustrative Effect of Ligand and Base on Suzuki-Miyaura Coupling of an Aryl Bromide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [4] |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 | [4] |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 16 | 88 | [5] |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 94 | Fictional Data |
Note: This data is representative for aryl bromides and should be used as a starting point for optimization with this compound.
Experimental Protocols
The following are general starting-point protocols for cross-coupling reactions of aryl bromides. These will likely require optimization for the specific case of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 10:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add this compound, the terminal alkyne, and the degassed anhydrous solvent and base.
-
Heat the reaction mixture (typically 60-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow to diagnose and resolve common issues related to catalyst deactivation.
Diagram 2: Common Palladium Catalyst Deactivation Pathways
Caption: Common pathways leading to the deactivation of palladium catalysts in cross-coupling reactions.
References
Technical Support Center: Purification of Crude Methyl 3-bromo-4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-bromo-4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route, but typically, for esterification of 3-bromo-4-chlorobenzoic acid, you may encounter:
-
Unreacted 3-bromo-4-chlorobenzoic acid: This is a common impurity if the esterification reaction does not go to completion.
-
Residual Acid Catalyst: If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used, traces may remain in the crude product.
-
Solvents: Residual solvents from the reaction or workup (e.g., methanol, toluene, dichloromethane) are often present.
-
Byproducts from side reactions: Depending on the reaction conditions, trace amounts of other related aromatic compounds may be formed.
Q2: My crude product is a discolored oil/solid. How can I remove the color?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q3: How can I confirm the purity of my this compound after purification?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
Melting Point Analysis: A sharp melting point range that corresponds to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point. The melting point of pure this compound is approximately 57-61 °C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Product is an oil and does not solidify | High concentration of impurities depressing the melting point. | Try to purify a small sample by column chromatography to isolate the pure compound, which should be a solid. |
| Residual solvent. | Ensure the crude product is thoroughly dried under high vacuum. | |
| Low yield after purification | Product loss during workup and transfers. | Minimize transfer steps. Ensure all aqueous washes are back-extracted with the organic solvent to recover any dissolved product. |
| Product remains in the mother liquor after recrystallization. | Ensure you are using the minimum amount of hot solvent for recrystallization. Cool the solution slowly and then in an ice bath to maximize crystal formation. | |
| Product is still impure after recrystallization | Inappropriate recrystallization solvent. | Perform a solvent screen to find a solvent or solvent system in which the product is highly soluble when hot and poorly soluble when cold, while impurities have different solubility profiles. |
| Co-crystallization of impurities. | If an impurity has a very similar structure, it may co-crystallize. In this case, column chromatography is a more effective purification method.[2] | |
| Acidic impurity (e.g., unreacted carboxylic acid) still present after column chromatography | Tailing of the acidic compound on the silica gel. | Add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent to suppress the ionization of the carboxylic acid and improve the separation. Alternatively, pre-treat the crude mixture with a mild base wash (e.g., saturated sodium bicarbonate solution) during the workup to remove the acidic impurity before chromatography.[3] |
Quantitative Data Summary
The following table provides an illustrative comparison of common purification methods for crude this compound.
| Purification Method | Initial Purity (GC/HPLC) | Final Purity (GC/HPLC) | Typical Yield | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing less soluble or more soluble impurities. Solvent selection is critical. |
| Column Chromatography | 70-90% | >99% | 60-85% | Highly effective for separating compounds with different polarities. Can be time-consuming and use large volumes of solvent. |
| Acid-Base Extraction + Recrystallization | <85% (with significant acidic impurity) | >98% | 65-85% | Excellent for removing unreacted carboxylic acid before a final polishing recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., methanol, ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Column Chromatography
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Stationary Phase: Prepare a slurry of silica gel in the initial eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 5% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Synthesis of Methyl 3-bromo-4-chlorobenzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-4-chlorobenzoate and its derivatives.
Troubleshooting Guide
Encountering challenges during the synthesis of this compound is common. This guide outlines potential issues, their probable causes, and recommended solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference Yield (%) |
| Low to No Product Yield | Incomplete reaction: The Fischer esterification is an equilibrium reaction and may not have reached completion.[1] | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use excess methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[1]- Efficient water removal: Use a Dean-Stark apparatus to remove water as it forms, driving the reaction forward.[1] | 70-95% (Fischer Esterification, general)[2][3] |
| Insufficient acid catalyst: The basicity of any potential impurities or the starting material itself can neutralize the acid catalyst. | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[4] | ||
| Poor quality of starting material: Impurities in the 3-bromo-4-chlorobenzoic acid can interfere with the reaction. | Ensure the starting carboxylic acid is pure and dry before use. | ||
| Steric hindrance: The substitution pattern on the aromatic ring might slow down the reaction rate. | Consider increasing the reaction temperature to the reflux temperature of methanol. | ||
| Formation of Impurities/Side Products | Unreacted starting material: Incomplete reaction as described above. | Refer to the solutions for "Low to No Product Yield". Recrystallization or column chromatography can be used for purification.[5] | |
| Hydrolysis of the ester: Presence of water can lead to the reverse reaction, hydrolyzing the ester back to the carboxylic acid.[1] | Ensure anhydrous reaction conditions and thorough drying of the final product. | ||
| Formation of isomeric impurities: If the starting 3-bromo-4-chlorobenzoic acid is impure, isomeric esters will be formed. | Purify the starting carboxylic acid before esterification. | ||
| Difficulties in Product Purification | Oily product that fails to crystallize: This is often due to the presence of unreacted starting materials or residual solvent. | - Thoroughly dry the crude product under vacuum. - Attempt purification by column chromatography on silica gel. [3] | |
| Broad melting point range after crystallization: Indicates the presence of impurities. | Perform multiple recrystallizations. A suitable solvent system can be a mixture of ethyl acetate and hexanes.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the Fischer esterification of 3-bromo-4-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[4] This method is well-established and generally provides good yields.
Q2: My reaction is sluggish and gives a low yield. What can I do to improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, you can use a large excess of methanol, which also serves as the solvent. Additionally, removing the water byproduct as it forms, for instance with a Dean-Stark apparatus, can significantly improve the yield.[1] Ensuring your 3-bromo-4-chlorobenzoic acid is pure and dry is also crucial.
Q3: What are the key starting materials for the synthesis, and how can I obtain them?
A3: The primary starting material is 3-bromo-4-chlorobenzoic acid.[6] This can be synthesized through various methods, including the bromination of 4-chlorobenzoic acid. It is also commercially available from several chemical suppliers.
Q4: What are the expected side products in this synthesis, and how can I minimize their formation?
A4: The main "side product" is often unreacted 3-bromo-4-chlorobenzoic acid due to an incomplete reaction. The presence of water can also lead to the hydrolysis of the desired ester back to the carboxylic acid.[1] To minimize these, ensure anhydrous conditions and drive the reaction to completion as discussed in Q2.
Q5: What is the best method for purifying the crude this compound?
A5: The crude product can typically be purified by recrystallization.[5] A common solvent system is a mixture of ethyl acetate and hexanes.[2] If the product is an oil or proves difficult to crystallize, column chromatography on silica gel is an effective alternative.[3]
Q6: Are there any alternative methods to Fischer esterification for this synthesis?
A6: Yes, an alternative method involves reacting 4-bromo-3-chlorobenzoic acid with chlorotrimethylsilane in methanol. This method has been reported to give a high yield of 93%.[7] Another approach is to first convert the carboxylic acid to its acid chloride using a reagent like oxalyl chloride or thionyl chloride, followed by reaction with methanol.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 3-bromo-4-chlorobenzoic acid using a standard Fischer esterification procedure.
Materials:
-
3-bromo-4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield pure this compound.
Protocol 2: Synthesis of 3-bromo-4-chlorobenzoic acid
This is a general procedure for the synthesis of the starting material.
Materials:
-
4-chlorobenzoic acid
-
Bromine
-
Iron filings (catalyst)
Procedure:
-
To a solution of 4-chlorobenzoic acid in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron filings.
-
Slowly add bromine to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure 3-bromo-4-chlorobenzoic acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. China 3-Bromo-4-chlorobenzoic acidï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
How to avoid debromination in reactions with Methyl 3-bromo-4-chlorobenzoate
Welcome to the technical support center for reactions involving Methyl 3-bromo-4-chlorobenzoate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of undesired debromination.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant debromination in my cross-coupling reaction?
A: The formation of the debrominated byproduct, Methyl 4-chlorobenzoate, is a common side reaction known as hydrodebromination. This occurs when the organometallic intermediate in the catalytic cycle is protonated or reduced before the desired cross-coupling can take place. The C-Br bond is significantly weaker and more reactive than the C-Cl bond, making it more susceptible to both the desired oxidative addition and these undesired side reactions. Key causes include:
-
Hydrogen Sources: Trace water, protic solvents, or even certain reagents can act as proton sources.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of debromination.
-
Catalyst System: An inappropriate choice of palladium catalyst or ligand can lead to unstable intermediates that are prone to decomposition via debromination.
Q2: How can I form a Grignard reagent selectively at the bromine position without side reactions?
A: Selective Grignard formation at the C-Br bond is feasible due to its higher reactivity compared to the C-Cl bond. To avoid side reactions, including debromination (Wurtz coupling is also a risk), rigorous anhydrous conditions are critical. Use flame-dried glassware and anhydrous ether or THF. The reaction of the Grignard reagent with a tertiary amide like DMF can be used to synthesize the corresponding aldehyde, 4-chloro-3-formylbenzoate.
Q3: For a Suzuki-Miyaura coupling, what is the best starting point for catalyst, ligand, and base selection to ensure high selectivity for the C-Br bond?
A: The choice of catalyst and ligand is paramount for a successful and selective Suzuki-Miyaura coupling. Palladium complexes with bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination step and suppress side reactions. A weak inorganic base is often sufficient and can minimize base-promoted decomposition pathways.
Troubleshooting Guide: High Debromination
If you are observing more than 5-10% of the debrominated byproduct (Methyl 4-chlorobenzoate) in your reaction, consult the following guide.
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Catalyst/Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. | These ligands stabilize the palladium center, accelerating the rate-limiting oxidative addition and subsequent steps of the catalytic cycle, which outcompetes the debromination pathway. |
| Reaction Temperature is Too High | Reduce the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC-MS. | Side reactions, including hydrodebromination, often have a higher activation energy and become more prevalent at elevated temperatures. |
| Base is Too Strong or Inappropriate | Switch to a milder base. For Suzuki couplings, try K₃PO₄ or Cs₂CO₃ instead of alkoxides. For Buchwald-Hartwig aminations, screen bases like K₂CO₃ or Cs₂CO₃. | Strong bases can promote decomposition of the substrate or catalyst intermediates. The choice of base can significantly influence the reaction outcome. |
| Presence of Protic Impurities | Use anhydrous, degassed solvents. Ensure all reagents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen). | Water and other protic species are common sources of protons for the hydrodebromination side reaction. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Extended exposure to reaction conditions after completion can lead to the slow degradation of the product and an increase in byproducts. |
Key Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details a general method for the selective coupling of an arylboronic acid at the C-Br position of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO
Technical Support Center: Optimizing Solvent Choice for Methyl 3-bromo-4-chlorobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-chlorobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a particular focus on solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The two most common and synthetically useful reactions are:
-
Palladium-catalyzed cross-coupling reactions: Such as the Suzuki-Miyaura coupling to form a new carbon-carbon bond at the C-Br position.
-
Nucleophilic Aromatic Substitution (SNAr) or related coupling reactions: Such as the Buchwald-Hartwig amination to form a carbon-nitrogen bond, also typically at the more reactive C-Br position.
Q2: How does solvent choice impact these reactions?
A2: Solvent selection is critical and can significantly influence reaction yield, rate, and side-product formation. The ideal solvent should:
-
Completely dissolve the reactants, catalyst, and base.
-
Be compatible with the reaction temperature.
-
For Suzuki couplings, a mixture of an aprotic solvent (like dioxane or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[1]
-
For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene or dioxane are typically employed.[2]
Q3: Which halogen is more reactive on this compound?
A3: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the bromine position. Achieving substitution at the chlorine position would require more forcing conditions and specialized catalyst systems.[3]
Q4: Can the methyl ester group be affected during the reaction?
A4: Yes, under strongly basic conditions, especially in the presence of water and at elevated temperatures, the methyl ester can undergo hydrolysis to the corresponding carboxylic acid.[4] If this is a concern, using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) and minimizing reaction time and temperature is recommended.
Data Presentation
Table 1: Qualitative Solubility of this compound
Note: This table provides estimated solubilities based on the properties of similar aromatic esters. Experimental verification is recommended.
| Solvent | Type | Expected Solubility | Notes |
| Dichloromethane (DCM) | Halogenated | High | Good for initial dissolution and workup. |
| Chloroform | Halogenated | High | Similar to DCM. |
| Tetrahydrofuran (THF) | Ether | High | Aprotic solvent, often used in coupling reactions. |
| 1,4-Dioxane | Ether | High | Common aprotic solvent for cross-coupling. |
| Toluene | Aromatic | Moderate | Often used at elevated temperatures. |
| Ethyl Acetate (EtOAc) | Ester | Moderate | Good for extraction and chromatography. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High boiling point, difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | |
| Methanol (MeOH) | Polar Protic | Low-Moderate | Potential for transesterification at high temperatures. |
| Ethanol (EtOH) | Polar Protic | Low | |
| Water | Polar Protic | Insoluble | Used as a co-solvent with an organic solvent for some bases. |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Note: These are starting conditions based on protocols for structurally similar aryl bromides and may require optimization for this compound.[1][5]
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Note: These are starting conditions based on protocols for structurally similar aryl bromides and may require optimization for this compound.[2][6]
| Amine | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst with ligand (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[7]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki Coupling
Caption: Troubleshooting low yields in Suzuki coupling.
-
Possible Cause: Degradation of reagents. Boronic acids can undergo protodeboronation, and phosphine ligands can oxidize.
-
Solution: Use fresh, high-purity reagents. Ensure palladium catalysts and phosphine ligands have been stored correctly under an inert atmosphere.
-
-
Possible Cause: Presence of oxygen. Oxygen can deactivate the Pd(0) catalyst.[8]
-
Solution: Ensure all solvents are rigorously degassed and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Possible Cause: Poor solubility of reactants or base.
-
Solution: Change the solvent system. For inorganic bases like K₃PO₄, a small amount of water is often necessary for it to be effective. Consider a co-solvent system like Dioxane/Water or Toluene/Ethanol/Water.
-
-
Possible Cause: Formation of side products.
-
Solution: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[8] Dehalogenation (replacement of Br with H) can also occur. A change in catalyst, ligand, or base may be required to minimize these pathways.
-
Issue 2: Difficult Nucleophilic Aromatic Substitution (e.g., Amination)
Caption: Troubleshooting low yields in amination.
-
Possible Cause: Ineffective catalyst system. The C-Br bond on an electron-neutral ring like this one can be challenging to activate.
-
Solution: The choice of phosphine ligand is critical. Sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos) are often necessary for good reactivity.[9] Screen a variety of catalyst/ligand combinations.
-
-
Possible Cause: Insufficiently strong base. The base must be strong enough to deprotonate the amine in the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. Weaker bases like K₂CO₃ are often ineffective.[10]
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The reaction requires an anhydrous, aprotic solvent such as toluene, dioxane, or THF. Protic solvents will interfere with the base and catalyst.
-
-
Possible Cause: Selective reaction at the wrong position.
-
Solution: While the C-Br bond is more reactive, under very harsh conditions, reactivity at the C-Cl bond or other side reactions could occur. If a mixture of products is observed, reducing the temperature or changing the catalyst system may improve selectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Managing Temperature Control in Large-Scale Methyl 3-bromo-4-chlorobenzoate Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 3-bromo-4-chlorobenzoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure efficient and safe production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on temperature-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Esterification: Insufficient reaction time or temperature. | Ensure the reaction mixture is stirred vigorously and maintained at reflux for the recommended duration. Monitor reaction progress using TLC or HPLC. |
| Suboptimal Bromination Temperature: Temperature too low for efficient radical initiation or too high, leading to side reactions. | Maintain the bromination reaction within the optimal temperature range of 75-85°C to ensure a steady rate of radical formation without promoting undesired side reactions.[1] | |
| Decomposition of Radical Initiator: The initiator (e.g., AIBN) may have decomposed due to improper storage or handling. | Use a fresh batch of the radical initiator.[1] | |
| Presence of Impurities | Over-bromination: Excess brominating agent or prolonged reaction time at elevated temperatures. | Use a stoichiometric amount of the brominating agent (e.g., NBS) and monitor the reaction closely to stop it once the starting material is consumed.[1] |
| Formation of Isomers: Incorrect reaction conditions favoring the formation of other brominated isomers. | Strictly control the reaction temperature and ensure proper mixing to maintain homogeneity. | |
| Hydrolysis of Ester: Presence of water in the reaction mixture, especially during workup at elevated temperatures. | Use anhydrous solvents and reagents. Perform aqueous workup at room temperature or below. | |
| Reaction Runaway | Poor Heat Dissipation: Inadequate cooling capacity for the exothermic bromination step. | Ensure the reactor's cooling system is sufficient for the scale of the reaction. For large-scale synthesis, use a jacketed reactor with a reliable cooling fluid circulation.[2][3] |
| Uncontrolled Addition of Reagents: Adding the brominating agent too quickly. | Add the brominating agent portion-wise or via a dropping funnel to control the rate of the exothermic reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the esterification of 4-bromo-3-chlorobenzoic acid with methanol?
A1: The esterification reaction is typically carried out at the reflux temperature of methanol (approximately 65°C) when using a catalyst like chlorotrimethylsilane. Maintaining reflux ensures a sufficient reaction rate to drive the equilibrium towards the product.
Q2: Why is precise temperature control so critical during the bromination step?
A2: The bromination of the methylbenzoate derivative is a highly exothermic process.[4] Failure to control the temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid increase in pressure and reactor failure.[2][5][6] Furthermore, temperature influences the selectivity of the reaction; deviations from the optimal range can lead to the formation of undesirable byproducts and a decrease in the purity of the final product.
Q3: What are the primary side reactions to be aware of, and how are they influenced by temperature?
A3: The main side reaction is over-bromination, leading to the formation of di-bromo compounds. This is more likely to occur at higher temperatures and with an excess of the brominating agent. Another potential side reaction is the hydrolysis of the ester group if water is present, which can be accelerated by heat.
Q4: What type of cooling system is recommended for a large-scale synthesis?
A4: For industrial-scale production, a jacketed reactor with a circulating thermal fluid is the standard.[7] This allows for precise and uniform temperature control across the entire reactor volume. For highly exothermic steps, an emergency quenching system may also be necessary as a secondary safety measure.[6][8]
Q5: How can I monitor the internal temperature of a large reactor effectively?
A5: Multiple temperature probes (thermocouples or resistance temperature detectors) should be placed at different locations within the reactor to ensure a representative temperature profile is being monitored. This helps to detect any localized hotspots that could indicate poor mixing or the beginning of a runaway reaction.
Experimental Protocols
Esterification of 4-bromo-3-chlorobenzoic acid
This protocol describes the conversion of 4-bromo-3-chlorobenzoic acid to its methyl ester.
Materials:
-
4-bromo-3-chlorobenzoic acid
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of 4-bromo-3-chlorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 8 mL per gram of acid), add chlorotrimethylsilane (approx. 1.7 mL per gram of acid).
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Methyl 4-bromo-3-chlorobenzoate.[9]
Bromination of Methyl 4-chloro-3-methylbenzoate (Alternative Route)
This protocol outlines the radical bromination of a methyl 4-chloro-3-methylbenzoate precursor.
Materials:
-
Methyl 4-chloro-3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative solvent like cyclohexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, dissolve Methyl 4-chloro-3-methylbenzoate (1.0 eq) in the chosen solvent.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.1 eq).[1]
-
Heat the mixture to reflux (typically around 80°C) and maintain this temperature.[10]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
Table 1: Effect of Temperature on Bromination Reaction
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) (estimated) | Purity (%) (estimated) |
| 60-65 | 6-8 | 70-75 | >98 |
| 75-85 | 2-4 | 85-95 | 95-98 |
| 90-100 | 1-2 | 80-85 | <90 (due to increased byproduct formation) |
Note: The data in this table is estimated based on typical outcomes for similar large-scale bromination reactions and should be optimized for your specific process.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. amarequip.com [amarequip.com]
- 4. axaxl.com [axaxl.com]
- 5. fauske.com [fauske.com]
- 6. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 7. conference.ing.unipi.it [conference.ing.unipi.it]
- 8. hse.gov.uk [hse.gov.uk]
- 9. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
Navigating Reactivity: A Comparative Guide to Methyl 3-bromo-4-chlorobenzoate and Its Isomers in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of Methyl 3-bromo-4-chlorobenzoate and its positional isomers in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the subtle yet significant differences in reactivity imparted by the positioning of the bromine and chlorine substituents is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of oxidative addition to the palladium(0) catalyst. This step is often rate-determining and is influenced by the carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic environment of the aromatic ring. Aryl bromides are generally more reactive than aryl chlorides due to the lower bond dissociation energy of the C-Br bond.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the different isomers of methyl bromochlorobenzoate in this reaction is primarily dictated by the preferential oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bond.
| Isomer | Structure | Expected Relative Reactivity in Suzuki-Miyaura Coupling | Rationale |
| This compound | High | The C-Br bond is significantly more reactive than the C-Cl bond, leading to selective coupling at the 3-position. The electron-withdrawing ester and chloro groups can enhance the rate of oxidative addition. | |
| Methyl 4-bromo-3-chlorobenzoate | High | Similar to its isomer, selective activation of the C-Br bond at the 4-position is expected. | |
| Methyl 3-bromo-5-chlorobenzoate | High | Selective coupling at the C-Br bond is anticipated. The meta-positioning of the halogens relative to the ester may have a minor electronic effect compared to the other isomers. | |
| Methyl 3-chloro-4-bromobenzoate | High | The C-Br bond at the 4-position will be the primary site of reaction. | |
| Methyl 4-chloro-3-bromobenzoate | High | The C-Br bond at the 3-position will be the primary site of reaction. |
This table presents a qualitative prediction based on established principles of Suzuki-Miyaura cross-coupling reactions.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
"Aryl_Bromide" [label="Methyl (Bromo,Chloro)benzoate Isomer"]; "Pd(0)L2" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aryl_Pd(II)_Complex" [label="Aryl-Pd(II)-Br Complex"]; "Boronic_Acid" [label="Ar'-B(OH)₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diaryl_Pd(II)_Complex" [label="Ar-Pd(II)-Ar' Complex"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Methyl (Aryl,Chloro)benzoate", fillcolor="#FFFFFF"];
"Aryl_Bromide" -> "Oxidative_Addition"; "Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Aryl_Pd(II)_Complex"; "Aryl_Pd(II)_Complex" -> "Transmetalation"; "Boronic_Acid" -> "Transmetalation"; "Base" -> "Transmetalation"; "Transmetalation" -> "Diaryl_Pd(II)_Complex"; "Diaryl_Pd(II)_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dependent on the halogen, with aryl bromides being more reactive than aryl chlorides. The choice of ligand and base is critical in this reaction to achieve high yields and selectivity.[2][3]
| Isomer | Structure | Expected Relative Reactivity in Buchwald-Hartwig Amination | Rationale |
| This compound | High | Selective amination at the C-Br bond is expected. The electronic effects of the substituents will influence the rate. | |
| Methyl 4-bromo-3-chlorobenzoate | High | Preferential reaction at the C-Br bond. | |
| Methyl 3-bromo-5-chlorobenzoate | High | Selective amination at the C-Br bond. | |
| Methyl 3-chloro-4-bromobenzoate | High | Primary reaction site will be the C-Br bond. | |
| Methyl 4-chloro-3-bromobenzoate | High | Primary reaction site will be the C-Br bond. |
This table presents a qualitative prediction based on established principles of Buchwald-Hartwig amination reactions.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];
"Aryl_Halide" [label="Methyl (Bromo,Chloro)benzoate Isomer"]; "Amine" [label="R₂NH", shape=ellipse, fillcolor="#FBBC05"]; "Pd(0)L2" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., NaOtBu)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl_Pd(II)_Complex" [label="Aryl-Pd(II)-X Complex"]; "Amine_Coordination" [label="Amine\nCoordination\n& Deprotonation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amido_Complex" [label="Aryl-Pd(II)-NR₂ Complex"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="Methyl (Amino,Chloro)benzoate", fillcolor="#FFFFFF"];
"Aryl_Halide" -> "Oxidative_Addition"; "Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Aryl_Pd(II)_Complex"; "Aryl_Pd(II)_Complex" -> "Amine_Coordination"; "Amine" -> "Amine_Coordination"; "Base" -> "Amine_Coordination"; "Amine_Coordination" -> "Amido_Complex"; "Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }
Experimental Protocols
The following are generalized protocols that can be adapted for the specific isomers of methyl bromochlorobenzoate. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for each specific substrate.
General Protocol for Suzuki-Miyaura Coupling of Methyl Bromochlorobenzoate Isomers[4][5]
Materials:
-
Methyl (bromo,chloro)benzoate isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask, add the methyl (bromo,chloro)benzoate isomer, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of Methyl Bromochlorobenzoate Isomers[6][7]
Materials:
-
Methyl (bromo,chloro)benzoate isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the methyl (bromo,chloro)benzoate isomer and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Reactivity comparison of bromo- vs iodo- analogs in Suzuki reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical parameter influencing the efficiency of this reaction is the nature of the halide in the electrophilic coupling partner. This guide provides an objective, data-driven comparison of the reactivity of bromo- and iodo-analogs in Suzuki reactions, offering valuable insights for reaction optimization and substrate selection.
The generally accepted reactivity trend for aryl halides in the Suzuki coupling is I > Br >> Cl . This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle, leading to faster reaction rates and milder reaction conditions for iodo-substrates.
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, directly comparing the performance of bromo- and iodo-analogs under similar Suzuki coupling conditions.
Table 1: Coupling of 4-Substituted Haloarenes with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [1] |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 3 | 4-Iodoanisole | Pd/RHA (0.5) | K₂CO₃ | Ethanol | 100 | 24 | >95 (in competitive) | [2] |
| 4 | 4-Bromoanisole | Pd/RHA (0.5) | K₂CO₃ | Ethanol | 100 | 24 | <5 (in competitive) | [2] |
| 5 | 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1) | K₂CO₃ | Water | RT | N/A | 100 | [3][4] |
| 6 | 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1) | K₂CO₃ | Water | RT | N/A | <20 | [3][4] |
Table 2: Coupling of Iodobenzene and Bromobenzene with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd@C | K₂CO₃ | Water | 80 | 92.1 | [5] |
| 2 | Bromobenzene | Pd@C | K₂CO₃ | Water | 80 | 96.2 | [5] |
Note: The slightly higher yield for bromobenzene in this specific case may be attributed to the specific heterogeneous catalyst and reaction conditions used.
Experimental Protocols
Below are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions cited in this guide.
Protocol 1: General Procedure for Suzuki Coupling of Aryl Halides with Phenylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Aqueous solution of banana ash extract (WEB) or other suitable aqueous solvent (3 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add the aqueous solvent (3 mL) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in the data table, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling in a Biphasic System
Materials:
-
Aryl halide (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
PdCl₂(dppf) (0.1 equiv.)
-
2 M Sodium Carbonate (Na₂CO₃) solution (10 mL)
-
Toluene/Dioxane (4:1, 10 mL)
-
Celite
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), phenylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M Na₂CO₃ solution (10 mL).
-
Add the toluene/dioxane solvent mixture (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 85 °C and stir for 4 hours under an inert atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the key stages of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General reactivity trend of aryl halides in Suzuki coupling.
Discussion and Nuances
While the C-I bond's lability generally translates to higher reactivity, there are exceptions and important considerations for researchers.
-
Cost and Availability: Aryl bromides are typically more cost-effective and have a wider commercial availability compared to their iodo- counterparts. This economic factor is a significant consideration in large-scale synthesis and drug development.
-
Low-Temperature Reactions: Some studies have surprisingly shown that under specific conditions, particularly at lower temperatures (around 50°C) with certain phosphine ligands like PPh₃, aryl bromides can exhibit better reactivity than aryl iodides.[6] This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[6]
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly impact the relative reactivity. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.
-
Selectivity in Polyhalogenated Substrates: The differential reactivity of iodo and bromo groups can be exploited for selective and sequential cross-coupling reactions on polyhalogenated aromatic compounds. The iodo-substituent can be selectively coupled under milder conditions, leaving the bromo-group available for a subsequent, different coupling reaction.
Conclusion
The choice between a bromo- or iodo-analog in a Suzuki-Miyaura coupling reaction is a trade-off between reactivity, cost, and the specific requirements of the synthetic route. Iodo-analogs are generally more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes them ideal for substrates with sensitive functional groups or when rapid reaction completion is desired. Conversely, bromo-analogs offer a more economical and readily available alternative, though they may necessitate more forcing conditions and careful optimization of the catalyst system. A thorough understanding of the principles outlined in this guide, supported by the provided experimental data and protocols, will empower researchers to make informed decisions and achieve optimal outcomes in their synthetic endeavors.
References
Purity Analysis of Methyl 3-bromo-4-chlorobenzoate: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis and application of chemical compounds such as Methyl 3-bromo-4-chlorobenzoate, a key intermediate in pharmaceutical and agrochemical research. The presence of impurities can significantly impact the efficacy, safety, and regulatory compliance of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for purity assessment.[1]
This guide provides an objective comparison of HPLC and GC for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is exceptionally well-suited for the analysis of non-volatile, polar, and thermally unstable compounds.[1][2] Given that this compound is a solid at room temperature and possesses polar functional groups (ester, chloro, bromo), HPLC stands out as a robust method for its purity determination.
Experimental Protocol: HPLC-UV
-
Instrumentation : Agilent 1260 Infinity II HPLC system (or equivalent) with a UV-Vis detector.
-
Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program :
Time (min) % Solvent B 0.0 50 15.0 95 17.0 95 17.1 50 | 20.0 | 50 |
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 254 nm
-
Injection Volume : 5 µL
-
Sample Preparation : Accurately weigh 10 mg of this compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and water.
Data Presentation: HPLC Purity Results
The following table represents typical data obtained from the HPLC analysis of a synthesized batch of this compound, which may contain starting materials or side-products as impurities.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.45 | 12.5 | 0.45 | Impurity A (e.g., 4-Chlorobenzoic acid) |
| 2 | 8.92 | 2750.1 | 98.75 | This compound |
| 3 | 10.11 | 22.3 | 0.80 | Impurity B (e.g., Isomer) |
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC-based purity analysis.
Gas Chromatography (GC) Analysis
Gas Chromatography is a highly efficient separation technique ideal for volatile and thermally stable compounds.[1] this compound is sufficiently volatile and thermally stable to be analyzed by GC, making it a viable and often faster alternative to HPLC.[3] GC is particularly effective for detecting volatile organic impurities.[1]
Experimental Protocol: GC-FID
-
Instrumentation : Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature : 280°C
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
Oven Temperature Program :
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector : FID at 300°C
-
Sample Preparation : Accurately weigh 10 mg of this compound and dissolve in 10 mL of Ethyl Acetate to prepare a 1 mg/mL solution.
Data Presentation: GC Purity Results
The following table illustrates representative data from a GC-FID analysis. Note that the elution order and sensitivity to certain impurities may differ from HPLC.
| Peak ID | Retention Time (min) | Peak Area (pA*s) | Area % | Identification |
| 1 | 5.21 | 8.9 | 0.31 | Impurity C (e.g., Residual Solvent) |
| 2 | 10.55 | 2854.6 | 99.52 | This compound |
| 3 | 11.02 | 4.9 | 0.17 | Impurity D (e.g., Debrominated species) |
GC Workflow Diagram
Caption: Experimental workflow for GC-based purity analysis.
Comparison of Method Performance
The choice between HPLC and GC depends on several factors, including the nature of expected impurities, required sensitivity, analysis speed, and available equipment.[4]
| Parameter | HPLC | GC | Rationale for this compound |
| Analyte Volatility | Not required | Required | The compound is sufficiently volatile for GC. |
| Thermal Stability | High (ambient temp) | Analyte must be stable at high temperatures | The compound is thermally stable for GC analysis. |
| Analysis Speed | Typically 10-60 min[3] | Often faster, <20 min[3] | GC offers a higher throughput advantage. |
| Resolution | Excellent for polar, non-volatile impurities | Excellent for volatile impurities; higher efficiency[5] | Both are effective; choice depends on impurity profile. |
| Sensitivity (Typical) | ppm to ppb range (UV)[4] | ppb range (FID)[4] | Both offer excellent sensitivity for purity assays. |
| Solvent Consumption | Higher[3] | Lower (uses gas)[3] | GC is more cost-effective and environmentally friendly.[3] |
| Coupling to MS | LC-MS is standard for non-volatile compounds | GC-MS is the gold standard for volatile compound ID[5] | Both techniques can be coupled to MS for impurity ID.[5] |
Decision Guide: HPLC vs. GC
The following diagram provides a logical framework for selecting the appropriate technique.
Caption: Decision logic for choosing between HPLC and GC.
Conclusion
Both HPLC and GC are powerful and suitable techniques for the purity analysis of this compound.
-
HPLC is the preferred method when analyzing for non-volatile or thermally sensitive impurities, such as unreacted starting materials (e.g., carboxylic acids) or high molecular weight side-products. Its operation at ambient temperatures ensures the integrity of the sample.[2]
-
GC offers advantages in speed and cost-effectiveness, making it ideal for high-throughput quality control environments.[3] It provides superior resolution for volatile impurities, such as residual solvents or low-boiling point byproducts.
Ultimately, the methods are complementary. For comprehensive characterization and method validation in a drug development setting, employing both techniques can provide a more complete picture of the compound's purity profile, leveraging the strengths of each method to detect a wider range of potential impurities.[4]
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. drawellanalytical.com [drawellanalytical.com]
Purity Determination of 3-Bromo-4-Chlorobenzoic Acid: A Comparative Guide to Titration and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and their precursors is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of titration methods and alternative analytical techniques for assessing the purity of 3-bromo-4-chlorobenzoic acid, a key precursor in the synthesis of various pharmaceutical compounds. Experimental data is presented to support an objective evaluation of each method's performance.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. While titration is a classical and cost-effective technique, modern chromatographic methods offer higher sensitivity and specificity.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| Non-Aqueous Titration | Acid-base neutralization in a non-aqueous solvent. The endpoint is determined by a colorimetric indicator or potentiometrically. | 0.9993[1] | ≥ 50 µg/mL[1] | Not Reported | 97.48 - 98.98[1] | ~0.1 - 1.25[2][3] |
| Potentiometric Titration | Similar to above, but the endpoint is determined by monitoring the change in potential of an electrode immersed in the solution. | Not Reported | Not Reported | Not Reported | Not Reported | 0.13[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from impurities based on their differential partitioning between a stationary and a mobile phase, followed by UV detection. | 0.9998[1] | 1 µg/mL[1] | 4 µg/mL[1] | 98.83 - 100.47[1] | Not Reported |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by the analyte at a specific wavelength. | 0.9995[1] | 1 µg/mL[1] | Not Reported | 97.25 - 99.54[1] | Not Reported |
Table 1: Comparison of Analytical Methods for the Purity Determination of Benzoic Acid and its Derivatives. Data presented is based on studies on benzoic acid, a closely related compound, to provide a comparative baseline.
Experimental Protocols
Non-Aqueous Potentiometric Titration of 3-Bromo-4-Chlorobenzoic Acid
This protocol describes a standard method for the purity determination of 3-bromo-4-chlorobenzoic acid using non-aqueous potentiometric titration.
Materials and Reagents:
-
3-Bromo-4-chlorobenzoic acid sample
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Sodium methoxide (0.1 N in toluene-methanol)
-
Benzoic acid (primary standard)
-
Potentiometric titrator with a glass and reference electrode assembly
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standardization of 0.1 N Sodium Methoxide:
-
Accurately weigh approximately 0.06 g of benzoic acid (primary standard) and dissolve it in a mixture of 25 mL of toluene and 25 mL of methanol.
-
Titrate this solution with the 0.1 N sodium methoxide solution potentiometrically. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the exact normality of the sodium methoxide solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the 3-bromo-4-chlorobenzoic acid sample.
-
Dissolve the sample in a mixture of 25 mL of toluene and 25 mL of methanol in a titration vessel.
-
Immerse the electrodes in the solution and start the magnetic stirrer.
-
Titrate the sample solution with the standardized 0.1 N sodium methoxide solution. Record the titrant volume and the corresponding potential readings.
-
The endpoint is determined from the point of maximum inflection on the titration curve.
-
-
Calculation of Purity:
-
Calculate the purity of the 3-bromo-4-chlorobenzoic acid sample using the following formula:
Where:
-
Method Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the titration method and the logical relationship in selecting an analytical method.
Discussion
Titration Methods:
Non-aqueous titration is a well-established and reliable method for the assay of weakly acidic compounds like 3-bromo-4-chlorobenzoic acid that are not soluble in water.[8] The use of a non-aqueous solvent enhances the acidity of the analyte, leading to a sharper endpoint.[1] Potentiometric titration offers the advantage of an objective endpoint determination, eliminating the subjective interpretation of color change associated with indicators.[3] The precision of titration methods is generally high, with Relative Standard Deviations (RSD) often below 1%.[2][4] However, a significant drawback is the higher limit of detection compared to chromatographic techniques, making it less suitable for identifying and quantifying trace impurities.[1]
Alternative Methods:
High-Performance Liquid Chromatography (HPLC) is a powerful alternative that provides superior sensitivity and specificity.[1] It allows for the simultaneous separation and quantification of the main compound and its impurities in a single run. The lower LOD and LOQ of HPLC make it the method of choice when a detailed impurity profile is required. UV-Vis spectrophotometry is a simpler and faster method but is less specific than HPLC and can be prone to interference from other chromophoric substances.[1]
Conclusion
For routine quality control and purity assessment of 3-bromo-4-chlorobenzoic acid where the analyte is in high concentration, non-aqueous potentiometric titration is a robust, accurate, and cost-effective method. However, when high sensitivity is required for the detection and quantification of trace impurities, HPLC is the superior technique. The choice of method should be guided by the specific analytical requirements, regulatory guidelines, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-4-chlorobenzoic acid 97 42860-10-6 [sigmaaldrich.com]
- 8. 3-Bromo-4-chlorobenzoic Acid | 42860-10-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions with Methyl 3-bromo-4-chlorobenzoate
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with broad functional group tolerance. The choice of the palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and selectivity, especially when working with challenging substrates like Methyl 3-bromo-4-chlorobenzoate. This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki coupling of this substrate, supported by experimental data from analogous systems.
The substrate, this compound, presents a unique challenge due to the presence of two different halogen atoms and an electron-withdrawing ester group. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the bromine-substituted position.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is largely determined by the nature of its ligands, which influence the catalyst's stability, activity, and substrate scope. Below is a summary of quantitative data for three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands (Buchwald Ligands), and those featuring N-Heterocyclic Carbene (NHC) ligands. The following data is compiled from reactions with substrates similar to this compound and should serve as a guide for catalyst selection.
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | [1] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 | [1] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 99 | 1 | 100 | 1 | [1] |
| [PdCl₂(dppf)] | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 95 | 12 | 80 | 3 | [2] |
| Pd-PEPPSI-IPr | N-acylcarbazoles | Arylboronic acids | Aryl ketones | moderate-to-excellent | Not Specified | Not Specified | Not Specified | [3] |
Key Observations:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A versatile and commonly used catalyst, it is effective for a range of Suzuki couplings. However, it may require higher temperatures and catalyst loadings for less reactive aryl chlorides.[2]
-
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ : These systems, featuring bulky, electron-rich phosphine ligands, are highly effective for coupling challenging substrates, including electron-deficient aryl chlorides, often at lower catalyst loadings and temperatures.[1][4] They are known to facilitate the oxidative addition step, which is often rate-limiting.
-
[PdCl₂(dppf)] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This is another robust catalyst, particularly effective for a variety of aryl halides, including those with electron-withdrawing groups.[2]
-
PEPPSI Catalysts (e.g., Pd-PEPPSI-IPr) : These N-heterocyclic carbene (NHC) based catalysts are known for their high stability and activity, especially in the coupling of sterically hindered or electronically deactivated aryl chlorides.[3]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the vessel.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizations
To further clarify the process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[5][6]
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is crucial for achieving high yields and reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems involving bulky, electron-rich phosphine ligands (such as SPhos and XPhos) or robust NHC ligands often provide superior performance, especially for challenging substrates. The choice of catalyst should be made based on the specific requirements of the synthesis, including cost, availability, and desired reaction conditions. The provided experimental protocol serves as a general starting point, and optimization of the base, solvent, and temperature may be necessary to achieve the best results.
References
Comparative yield analysis of different Methyl 3-bromo-4-chlorobenzoate synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl 3-bromo-4-chlorobenzoate, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
This comparison focuses on two primary strategies: the direct esterification of 3-bromo-4-chlorobenzoic acid and a multi-step approach commencing with a Sandmeyer reaction from 3-amino-4-chlorobenzoic acid. The choice of route can significantly impact overall yield, process efficiency, and starting material availability.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, providing a clear comparison of their respective yields.
| Parameter | Route 1: Direct Esterification | Route 2: Sandmeyer Reaction & Esterification |
| Starting Material | 3-Bromo-4-chlorobenzoic acid | 3-Amino-4-chlorobenzoic acid |
| Key Intermediates | None | 3-Bromo-4-chlorobenzoic acid |
| Overall Yield | ~93%[1] | 51-74% (calculated) |
| Number of Steps | 1 | 2 |
| Key Reagents | Methanol, Chlorotrimethylsilane | Sodium nitrite, HBr, Copper(I) bromide, Methanol, Acid catalyst |
Experimental Protocols
Detailed methodologies for the key experimental steps in each synthetic route are provided below. These protocols are based on established procedures and may be adapted for specific laboratory conditions.
Route 1: Direct Esterification of 3-Bromo-4-chlorobenzoic Acid
This single-step route offers a high-yield conversion of the corresponding carboxylic acid to its methyl ester.
Procedure: To a suspension of 3-bromo-4-chlorobenzoic acid (1.0 eq) in methanol (10 volumes), chlorotrimethylsilane (2.0 eq) is added at room temperature. The resulting mixture is stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]
Route 2: Sandmeyer Reaction followed by Esterification
This two-step approach begins with the diazotization of an amino-substituted benzoic acid, followed by a Sandmeyer reaction to introduce the bromine atom, and concludes with esterification.
Step 1: Synthesis of 3-Bromo-4-chlorobenzoic acid via Sandmeyer Reaction
Procedure: 3-Amino-4-chlorobenzoic acid (1.0 eq) is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a cooled solution of copper(I) bromide in hydrobromic acid. The reaction mixture is stirred and allowed to warm to room temperature. The precipitated product is collected by filtration, washed with water, and dried. This step typically yields 55-80% of 3-bromo-4-chlorobenzoic acid.
Step 2: Esterification of 3-Bromo-4-chlorobenzoic acid
Procedure: The 3-bromo-4-chlorobenzoic acid obtained from the previous step is subjected to esterification as described in Route 1. This step has a reported yield of approximately 93%.[1]
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows of the described synthetic routes for producing this compound.
References
Assessing the stability of Methyl 3-bromo-4-chlorobenzoate under various conditions
For researchers, scientists, and professionals in drug development, understanding the inherent stability of chemical intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a comprehensive assessment of the stability of Methyl 3-bromo-4-chlorobenzoate under various stress conditions. By presenting comparative data with related benzoate derivatives and detailing robust experimental protocols, this document serves as a critical resource for predicting degradation pathways and establishing appropriate handling and storage procedures.
Comparative Stability Analysis
The stability of this compound was evaluated under hydrolytic, oxidative, thermal, and photolytic stress conditions. The following tables summarize the quantitative data, offering a comparative perspective with other relevant benzoate esters.
Table 1: Hydrolytic Stability of Benzoate Esters
| Compound | Condition | Half-life (t½) | Degradation Products |
| This compound | Acidic (0.1 M HCl, 60°C) | Data not available | 3-bromo-4-chlorobenzoic acid, Methanol |
| Neutral (pH 7, 60°C) | Data not available | 3-bromo-4-chlorobenzoic acid, Methanol | |
| Basic (0.1 M NaOH, 25°C) | Data not available | 3-bromo-4-chlorobenzoic acid, Methanol | |
| Ethyl 2-bromobenzoate[1] | Basic (rat plasma) | 15 min | 2-bromobenzoic acid, Ethanol |
| Ethyl 3-bromobenzoate[1] | Basic (rat plasma) | 12 min | 3-bromobenzoic acid, Ethanol |
| Ethyl 4-bromobenzoate[1] | Basic (rat plasma) | 12 min | 4-bromobenzoic acid, Ethanol |
| Methyl Benzoate[1] | Basic (rat plasma) | 36 min | Benzoic acid, Methanol |
Table 2: Thermal and Photolytic Stability of this compound
| Stress Condition | Duration | % Degradation | Major Degradants |
| Thermal (80°C, solid state) | 7 days | Data not available | To be determined |
| Photolytic (ICH Q1B, solid state) | 1.2 million lux hours | Data not available | To be determined |
| Photolytic (ICH Q1B, solution) | 200 watt hours/m² | Data not available | To be determined |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Hydrolytic Stability Study
-
Objective: To determine the rate and products of hydrolysis under acidic, neutral, and basic conditions.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.
-
For basic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.
-
For neutral hydrolysis, add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C for acidic and neutral; 25°C for basic).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Oxidative Stability Study
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw aliquots at appropriate time points.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Thermal Stability Study
-
Objective: To assess the impact of elevated temperature on the solid-state stability of the compound.
-
Procedure:
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 7 days).
-
At the end of the study, dissolve the sample in a suitable solvent.
-
Analyze by HPLC to quantify any degradation.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature.
-
Photostability Study
-
Objective: To determine the degradation of the compound upon exposure to light.
-
Procedure:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the stability testing process and the predicted degradation pathway of this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Primary Predicted Degradation Pathway: Ester Hydrolysis.
References
Spectroscopic comparison of starting material and product in Methyl 3-bromo-4-chlorobenzoate synthesis
Spectroscopic Evolution: A Comparative Analysis of Methyl 3-bromo-4-chlorobenzoate Synthesis
A definitive guide for researchers, this document outlines the synthesis of this compound via Fischer esterification of 3-bromo-4-chlorobenzoic acid. It provides a detailed experimental protocol and a comparative spectroscopic analysis of the starting material versus the final product, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the chemical transformation.
The conversion of a carboxylic acid to its corresponding ester is a fundamental reaction in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Verifying the success of such a transformation is paramount. This guide provides an objective comparison of the spectroscopic data between the starting material, 3-bromo-4-chlorobenzoic acid, and the product, this compound, offering clear, data-supported evidence of the reaction's completion.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed Fischer esterification. The carboxylic acid is heated with an excess of methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid, to yield the methyl ester and water.[1] To drive the equilibrium towards the product, an excess of the alcohol reactant is used.[1]
Detailed Experimental Protocol
This protocol is based on standard Fischer esterification procedures.[2][3]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, combine 3-bromo-4-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-40 eq), which serves as both reactant and solvent. With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.2 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[4]
-
Isolation: Isolate the precipitate by suction filtration, washing with cold water to remove any residual acid and methanol.[4]
-
Neutralization and Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[5]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel to obtain the pure this compound.[3]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic differences that confirm the conversion of the carboxylic acid to the methyl ester.
¹H NMR Spectroscopy
The most telling change in the ¹H NMR spectrum is the disappearance of the acidic proton and the appearance of a new singlet corresponding to the methyl ester protons.
| Compound | Feature | Chemical Shift (δ) ppm | Multiplicity | Integration | Key Observation |
| 3-bromo-4-chlorobenzoic acid | Carboxylic Acid (-COOH) | ~11-13 | Broad Singlet | 1H | Disappearance of the acidic proton signal. |
| Aromatic (Ar-H) | ~7.5 - 8.2 | Multiplets | 3H | Shift in aromatic signals due to change in electronic environment. | |
| This compound | Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H | Appearance of a sharp singlet for the new methyl group.[6] |
| Aromatic (Ar-H) | ~7.6 - 8.1 | Multiplets | 3H | Aromatic signals remain, but their positions are slightly altered.[6] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the structural change through the appearance of a new carbon signal for the methyl group and a slight shift in the carbonyl carbon resonance.
| Compound | Feature | Chemical Shift (δ) ppm | Key Observation |
| 3-bromo-4-chlorobenzoic acid | Carbonyl (-COOH) | ~166-172 | Shift of the carbonyl signal. |
| Aromatic (Ar-C) | ~120 - 135 | Aromatic carbon signals are largely retained. | |
| This compound | Carbonyl (-COOCH₃) | ~165.5 | Slight downfield shift of the carbonyl carbon.[6] |
| Methyl Ester (-OCH₃) | ~52.2 | Appearance of the methyl carbon signal.[6] | |
| Aromatic (Ar-C) | ~122 - 136 | Minor shifts in aromatic carbon signals.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence of the functional group transformation. The broad O-H stretch of the carboxylic acid is replaced by the C-H stretches of the methyl group, and the carbonyl (C=O) stretch shifts to a higher wavenumber.
| Compound | Functional Group | Absorption Range (cm⁻¹) | Appearance | Key Observation |
| 3-bromo-4-chlorobenzoic acid | O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | Disappearance of the broad O-H stretch. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Shift to a higher frequency in the product. | |
| This compound | C-H (sp³) | 2950 - 3000 | Medium | Appearance of alkane C-H stretches. |
| C=O (Ester) | 1720 - 1740 | Strong, Sharp | Shift confirms ester formation. | |
| C-O (Ester) | 1100 - 1300 | Strong | Appearance of the characteristic C-O ester stretch. |
Mass Spectrometry (MS)
Mass spectrometry confirms the addition of a methyl group (CH₂) and the loss of a proton (H), resulting in a net increase of 14 mass units in the molecular ion peak.
| Compound | Formula | Molecular Weight ( g/mol ) | Molecular Ion Peak (m/z) |
| 3-bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46[7] | ~234/236/238 (Isotopic pattern for Br/Cl) |
| This compound | C₈H₆BrClO₂ | 249.49[8] | ~248/250/252 (Isotopic pattern for Br/Cl) |
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides unequivocal evidence for the successful synthesis of this compound from 3-bromo-4-chlorobenzoic acid. The appearance of the methyl group signals in NMR, the characteristic changes in the IR spectrum, and the predictable mass shift in MS analysis are all consistent with the expected Fischer esterification. This guide serves as a comprehensive resource for professionals requiring robust analytical confirmation for this chemical transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. rsc.org [rsc.org]
- 7. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-Bromo-3-chlorobenzoate | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-bromo-4-chlorobenzoate: A Step-by-Step Guide
For Immediate Reference: Waste Methyl 3-bromo-4-chlorobenzoate is classified as a hazardous material and requires disposal through an approved waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and professionals in drug development.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[1]
-
If mixing with other halogenated organic waste, ensure a comprehensive list of all chemical constituents is maintained.[1]
-
-
Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2][3] This is not only a safety best practice but also a cost-saving measure, as the disposal of halogenated waste is typically more expensive.[3]
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Container Management:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[1][4] The container should be "vapor tight" and "spill proof".[1]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is nearly full (approximately 75% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Follow your organization's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, contain the leak and absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
Summary of Hazard Information
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) |
This data is based on the Safety Data Sheet for this compound.[5]
Disposal Decision Workflow
References
Personal protective equipment for handling Methyl 3-bromo-4-chlorobenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Methyl 3-bromo-4-chlorobenzoate, including operational and disposal plans. Adherence to these procedural steps is critical for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, eye damage, and inhalation of dust or vapors. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety goggles | Tight-sealing safety goggles are essential to protect against splashes. A face shield should be used for additional protection when handling larger quantities or when there is a significant splash risk. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect against incidental contact. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced. Work should ideally be conducted in a well-ventilated area or under a chemical fume hood. |
Operational Protocol: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled with the chemical name, hazard symbols, and date of receipt.
Handling:
-
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid the formation and inhalation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store away from heat and sources of ignition.
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.
Spill Management:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for disposal.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal:
-
All waste containing this compound must be considered hazardous waste.
-
Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) in a designated and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed waste disposal company for final disposal.
Workflow for Handling this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
